SJ3149
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H16N4O4 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H16N4O4/c25-17-8-7-15(19(26)22-17)24-10-11-9-12(5-6-13(11)20(24)27)21-18-14-3-1-2-4-16(14)28-23-18/h1-6,9,15H,7-8,10H2,(H,21,23)(H,22,25,26) |
InChI-Schlüssel |
AJUZTJBGJWQZFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC4=NOC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Mechanism of Action of SJ3149: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SJ3149 is a first-in-class, potent, and selective molecular glue degrader that targets Casein Kinase 1 alpha (CK1α) for proteasomal degradation.[1] By inducing proximity between CK1α and the E3 ubiquitin ligase Cereblon (CRBN), this compound triggers the ubiquitination and subsequent destruction of CK1α by the proteasome.[1] This targeted degradation of CK1α leads to broad antiproliferative activity across a diverse range of human cancer cell lines, with a particularly significant effect in cancers harboring wild-type TP53. The mechanism of its anti-cancer activity is linked to the activation of the p53 tumor suppressor pathway. Developed through a structure-informed optimization of a parent compound, this compound represents a significant advancement in the field of targeted protein degradation.
Core Mechanism of Action: Molecular Glue-Mediated Degradation
This compound functions as a "molecular super-glue" by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[1] The mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: this compound facilitates the formation of a stable ternary complex by binding to both CK1α and Cereblon (CRBN), the substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[2][3] The co-crystal structure of this compound in complex with CK1α, CRBN, and DDB1 has provided a clear rationale for its high degradation efficiency.[2][3][4]
-
Ubiquitination: Once in proximity within the ternary complex, CK1α is recognized as a substrate by the E3 ligase. This leads to the transfer of ubiquitin molecules to CK1α.
-
Proteasomal Degradation: The poly-ubiquitinated CK1α is then recognized and degraded by the 26S proteasome, leading to a significant reduction in the cellular levels of the CK1α protein.
This targeted degradation approach offers a distinct advantage over traditional small molecule inhibitors by eliminating the target protein entirely, rather than just blocking its enzymatic activity.
Signaling Pathway
The degradation of CK1α by this compound has significant downstream effects on cellular signaling, most notably the activation of the p53 pathway. CK1α is known to be a negative regulator of p53. It can form a complex with MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[5][6] By degrading CK1α, this compound disrupts this negative regulation, leading to the stabilization and activation of p53.[7] Activated p53 can then induce cell cycle arrest and apoptosis, contributing to the antiproliferative effects of this compound.[7] This is supported by the observation that this compound is particularly effective in cancer cell lines with wild-type TP53.[3][8]
Caption: Signaling pathway of this compound leading to CK1α degradation and p53 activation.
Quantitative Data
The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data, primarily from studies on the MOLM-13 acute myeloid leukemia cell line.
Table 1: In Vitro Activity of this compound in MOLM-13 Cells
| Parameter | Value | Description | Reference(s) |
| IC50 | 13 nM | Concentration for 50% inhibition of cell viability. | [9] |
| DC50 | 3.7 nM | Concentration for 50% degradation of CK1α. | [9] |
| Dmax | 95% | Maximum degradation of CK1α. | [9] |
Table 2: In Vivo Activity of this compound
| Experimental System | Dosing Regimen | Effect | Reference(s) |
| NSG mice with MOLM-13 xenografts | 50 mg/kg, i.p., once or twice daily | Significant degradation of CK1α in human cells from bone marrow. | [9][10] |
| CD1 female mice | 50 mg/kg, p.o. | 12% oral bioavailability. | [9] |
| CD1 female mice | 50 mg/kg, i.p. | 74% bioavailability. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental protocols used in the characterization of this compound, based on the methods described in the primary literature.
Cell Viability Assay
This protocol is used to determine the IC50 value of this compound.
-
Cell Line: MOLM-13 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 104 cells per well.
-
Treatment: A serial dilution of this compound is added to the wells. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Measurement: Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: Luminescence data is normalized to the vehicle control, and the IC50 value is calculated using a non-linear regression model.
Protein Degradation Assay (Western Blot)
This protocol is used to visualize and quantify the degradation of CK1α.
-
Cell Treatment: MOLM-13 cells are treated with various concentrations of this compound for a specified time (e.g., 4 hours).
-
Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against CK1α and a loading control (e.g., GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
In Vivo Xenograft Study
This protocol is used to evaluate the in vivo efficacy of this compound.
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are engrafted with MOLM-13 cells.
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., 50 mg/kg via intraperitoneal injection) or a vehicle control, typically on a daily or twice-daily schedule.[9][10]
-
Monitoring: Tumor growth is monitored regularly.
-
Pharmacodynamic Analysis: At the end of the study, tissues (e.g., bone marrow) are harvested to assess the levels of CK1α in the human cancer cells by methods such as western blotting or flow cytometry.[9]
Experimental Workflow
The discovery and characterization of this compound followed a logical and systematic workflow, from initial screening to in vivo validation.
Caption: The experimental workflow for the discovery and validation of this compound.
References
- 1. Molecular ‘super-glue’ shows promise of cancer drug discovery platform - St. Jude Children’s Research Hospital [stjude.org]
- 2. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines (Journal Article) | OSTI.GOV [osti.gov]
- 3. medicineinnovates.com [medicineinnovates.com]
- 4. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CK1alpha plays a central role in mediating MDM2 control of p53 and E2F-1 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oncolines contributes to publication inNature Communications - Oncolines B.V. [oncolines.com]
- 9. SJ-3149, a selective CK1α degrader with activity across a range of hematologic and solid tumors | BioWorld [bioworld.com]
- 10. medchemexpress.com [medchemexpress.com]
The Discovery and Development of SJ3149: A Novel Molecular Glue Degrader Targeting CK1α for Cancer Therapy
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of the discovery and development of SJ3149, a first-in-class, potent, and selective molecular glue degrader of casein kinase 1 alpha (CK1α). This compound was identified through a systematic screening and optimization process by scientists at St. Jude Children's Research Hospital and has demonstrated broad antiproliferative activity across a range of cancer cell lines, particularly in acute myeloid leukemia (AML).[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical development of novel cancer therapeutics.
Discovery of a Novel CK1α Degrader
The discovery of this compound originated from a high-throughput phenotypic screen of a proprietary library of cereblon (CRBN) E3 ubiquitin ligase ligands.[3] The initial screening aimed to identify compounds that exhibited cytotoxic effects in various cancer cell lines. This effort led to the identification of a hit compound, SJ7095, which demonstrated potent degradation of not only the intended target CK1α but also the lymphoid transcription factors IKZF1 and IKZF3.[4]
Recognizing the therapeutic potential of a selective CK1α degrader, a structure-informed medicinal chemistry campaign was initiated to optimize SJ7095. This led to the development of this compound, a molecule with significantly improved potency and selectivity for CK1α degradation. The co-crystal structure of this compound in a ternary complex with CK1α and the DDB1-CRBN E3 ligase provided a clear rationale for its enhanced degradation properties.
Mechanism of Action: A Molecular Super-glue
This compound functions as a "molecular glue," a small molecule that induces a novel protein-protein interaction.[1] It facilitates the recruitment of CK1α to the CRL4CRBN E3 ubiquitin ligase complex.[5] This induced proximity leads to the polyubiquitination of CK1α, marking it for subsequent degradation by the proteasome.[1] The degradation of CK1α, a key regulator of the p53 tumor suppressor pathway, leads to the activation of p53 and subsequent cancer cell death.[4][5] The antiproliferative activity of this compound shows a statistically significant correlation with the MDM2 inhibitor Nutlin-3a, further supporting its mechanism of action through the p53 pathway.[4]
Quantitative In Vitro Activity
This compound has demonstrated potent and selective degradation of CK1α, leading to significant antiproliferative effects in a broad panel of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) for CK1α | Dmax (%) for CK1α |
| MOLM-13 | Acute Myeloid Leukemia | 13 | 3.7 | 95 |
| UCSD-AML1 | Acute Myeloid Leukemia | <10 | Not Reported | Not Reported |
| PER-117 | Acute Myeloid Leukemia | <10 | Not Reported | Not Reported |
Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines. [6]
Preclinical Pharmacokinetics
Pharmacokinetic studies of this compound were conducted in female CD1 mice. The compound exhibited rapid plasma clearance with a relatively short half-life after intravenous administration. Oral bioavailability was found to be modest, while intraperitoneal administration resulted in significantly improved bioavailability.
| Administration Route | Dose (mg/kg) | Half-life (t½) (h) | Oral Bioavailability (%) |
| Intravenous | 3 | 0.77 | N/A |
| Oral | 50 | ~3 | 12 |
| Intraperitoneal | 50 | Not Reported | 74 |
Table 2: Pharmacokinetic Parameters of this compound in CD1 Mice. [6]
In Vivo Efficacy in a Xenograft Model
The in vivo antitumor activity of this compound was evaluated in a MOLM-13 human acute myeloid leukemia xenograft model in NSG mice. Treatment with this compound via intraperitoneal administration led to significant degradation of CK1α in bone marrow-isolated human leukemia cells.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | CK1α Degradation |
| Vehicle | N/A | N/A | Baseline |
| This compound | 50 | Once Daily | Significant |
| This compound | 50 | Twice Daily | Significant |
Table 3: In Vivo Pharmacodynamic Effect of this compound in a MOLM-13 Xenograft Model.
Experimental Protocols
High-Throughput Screening
A proprietary library of cereblon (CRBN) ligands was screened against a panel of patient-derived cancer cell lines in a 384-well format. Cell viability was assessed using a commercially available ATP-based luminescence assay after a 72-hour incubation period with the test compounds. Hits were identified as compounds that induced a significant reduction in cell viability.
Cell Viability Assay
The antiproliferative activity of this compound was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Cancer cell lines were seeded in 96-well plates and treated with serial dilutions of this compound for 72 hours. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a microplate reader. IC50 values were calculated using non-linear regression analysis.
In Vivo Xenograft Study
Female NOD-scid IL2Rgammanull (NSG) mice were engrafted with MOLM-13 human AML cells. Once the disease was established, mice were treated with this compound (50 mg/kg) administered intraperitoneally, either once or twice daily. The pharmacodynamic effect of this compound was assessed by measuring the levels of CK1α protein in human leukemia cells isolated from the bone marrow of treated mice at the end of the study using Western blotting.
Signaling Pathway
The degradation of CK1α by this compound initiates a signaling cascade that converges on the activation of the p53 tumor suppressor protein. In unstressed cells, CK1α can contribute to the negative regulation of p53. By inducing the degradation of CK1α, this compound relieves this inhibition, leading to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including p21, which promotes cell cycle arrest, and pro-apoptotic proteins like PUMA and BAX, ultimately leading to cancer cell death.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its potent and selective degradation of CK1α offers a promising new therapeutic strategy for the treatment of various cancers, particularly those with a dependency on the p53 pathway. The preclinical data presented in this whitepaper provide a strong rationale for the continued development of this compound and other selective CK1α degraders as novel anticancer agents. Further investigation into the clinical utility of this compound is warranted.
References
- 1. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 4. researchgate.net [researchgate.net]
- 5. medicineinnovates.com [medicineinnovates.com]
- 6. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
SJ3149: A Technical Guide to a Selective CK1α Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJ3149 is a novel, potent, and selective molecular glue degrader of Casein Kinase 1 alpha (CK1α).[1] Developed through the optimization of an initial screening hit, this compound demonstrates broad antiproliferative activity across a wide range of cancer cell lines, particularly those with wild-type TP53.[2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and relevant signaling pathways.
Introduction: The Emergence of Molecular Glues
Molecular glue degraders represent a promising therapeutic modality in oncology. These small molecules induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1] This approach can overcome the limitations of traditional small molecule inhibitors, especially for challenging drug targets. This compound was developed from a library of cereblon (CRBN) ligands and optimized for potent and selective degradation of CK1α.[2][4]
Mechanism of Action of this compound
This compound functions as a molecular glue, hijacking the cell's natural protein disposal machinery. It facilitates a specific interaction between CK1α and Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the polyubiquitination of CK1α, marking it for degradation by the proteasome. The co-crystal structure of this compound in a ternary complex with CK1α and CRBN-DDB1 has provided a molecular rationale for its high degradation efficiency.[2][5]
Quantitative Data
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Activity in MOLM-13 Cells
| Parameter | Value | Cell Line | Notes |
| DC50 | 3.7 nM[5][6][7] | MOLM-13 | 50% degradation concentration. |
| DC50 (4h) | 6 nM[6] | MOLM-13 | 50% degradation concentration after 4 hours. |
| Dmax | >95%[5][6][7] | MOLM-13 | Maximum degradation. |
| IC50 | 13 nM[5][6][7] | MOLM-13 | 50% growth inhibition concentration. |
Table 2: In Vivo Activity
| Parameter | Value | Animal Model | Dosing Regimen |
| CK1α Degradation | Significant[5][8] | NSG mice with MOLM-13 xenografts | 50 mg/kg, i.p., once or twice daily.[5] |
| Oral Bioavailability | 76%[6] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
Cell Viability Assay
This protocol is used to determine the IC50 value of this compound.
-
Cell Seeding: Seed MOLM-13 cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Treatment: Add serial dilutions of this compound (typically from 1 nM to 10 µM) to the wells. Include a DMSO control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by fitting the data to a four-parameter logistic curve using GraphPad Prism or similar software.
Western Blotting for CK1α Degradation
This protocol is used to determine the DC50 and Dmax of this compound.
-
Cell Treatment: Plate MOLM-13 cells and treat with varying concentrations of this compound for a specified time (e.g., 4 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against CK1α and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using ImageJ or similar software. Normalize CK1α levels to the loading control and calculate DC50 and Dmax values.
In Vivo Efficacy Studies
This protocol outlines the in vivo assessment of this compound's ability to degrade CK1α.
-
Animal Model: Utilize immunodeficient NSG mice.
-
Xenograft Establishment: Transplant MOLM-13 cells into the mice.
-
Treatment: Once tumors are established, administer this compound via intraperitoneal (i.p.) injection at a dose of 50 mg/kg, either once or twice daily.[5] A vehicle control group (e.g., DMSO) should be included.
-
Sample Collection: After the treatment period, harvest bone marrow or tumor tissue from the mice.
-
Analysis: Prepare protein lysates from the collected tissues and perform western blotting as described in section 4.2 to assess the levels of CK1α.
Signaling Pathway Modulation
CK1α is a critical regulator of several signaling pathways implicated in cancer, most notably the p53 pathway. The antiproliferative effects of this compound show a significant correlation with the activity of the MDM2 inhibitor Nutlin-3a, suggesting that the therapeutic efficacy of this compound is, at least in part, mediated through the activation of the p53 tumor suppressor pathway.[2][3]
Conclusion
This compound is a first-in-class, potent, and selective CK1α molecular glue degrader with demonstrated preclinical anti-cancer activity.[1] Its well-defined mechanism of action, favorable in vivo properties, and broad efficacy across numerous cancer cell lines make it a valuable tool for cancer research and a promising candidate for further therapeutic development. The detailed protocols provided herein should enable researchers to effectively utilize and further investigate the properties of this novel compound.
References
- 1. Development of Potent and Selective CK1α Molecular Glue Degraders | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines (Journal Article) | OSTI.GOV [osti.gov]
- 5. Oncolines contributes to publication inNature Communications - Oncolines B.V. [oncolines.com]
- 6. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship of Potent, Selective, and Orally Bioavailable Molecular Glue Degraders of CK1α - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Molecular "Super Glue": A Technical Deep Dive into the Mechanism of SJ3149
For Immediate Release
Memphis, TN – Researchers at St. Jude Children's Research Hospital have unveiled SJ3149, a novel molecular glue degrader demonstrating significant promise in the landscape of targeted cancer therapy. This in-depth guide provides a technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved. This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism: Hijacking the Cellular Machinery for Targeted Protein Degradation
This compound operates as a molecular glue, a small molecule that induces a specific interaction between an E3 ubiquitin ligase and a target protein, leading to the target's destruction.[1][2] In the case of this compound, the target is Casein Kinase 1 Alpha (CK1α), a protein implicated in various cancers.[1][3] The E3 ligase component is Cereblon (CRBN).[3][4]
The core mechanism unfolds as follows:
-
Binding to CRBN: this compound first binds to the CRBN substrate recognition domain of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4]
-
Altering Specificity: This binding event alters the surface of CRBN, creating a new interface for protein interaction.[4]
-
Recruitment of CK1α: The modified CRBN surface now effectively "recruits" CK1α.[5]
-
Ubiquitination: The proximity of CK1α to the E3 ligase complex facilitates the transfer of ubiquitin molecules to CK1α.
-
Proteasomal Degradation: The poly-ubiquitinated CK1α is then recognized and degraded by the cell's proteasome, effectively eliminating the target protein.[5][6]
This targeted degradation of CK1α has shown broad antiproliferative activity across a wide range of human cancer cell lines, including both hematological cancers and solid tumors.[1][3][5]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
| Parameter | Cell Line | Value | Reference |
| IC50 | MOLM-13 | 14 nM | [7][8] |
| MOLM-13 | 13 nM | [9] | |
| UCSD-AML1 | sub-nanomolar | [10] | |
| PER-117 | sub-nanomolar | [10] | |
| DC50 | MOLM-13 | 11 nM | [7][8] |
| MOLM-13 | 3.7 nM | [9] | |
| MOLM-13 | 4 nM (50% degradation) | [7][8] | |
| Dmax | MOLM-13 | 88% | [7][8] |
| MOLM-13 | 95% | [9] |
Table 1: In Vitro Activity of this compound
| Animal Model | Cell Line Transplanted | Dosage | Administration | Outcome | Reference |
| NSG mice | MOLM-13 | 50 mg/kg | i.p.; once a day for 2 days | Significant CK1α protein degradation | [7][8] |
| NSG mice | MOLM-13 | 50 mg/kg | i.p.; twice a day for 2 days | Stronger CK1α protein degradation | [7][8] |
Table 2: In Vivo Activity of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are outlines of the key experimental protocols employed in the characterization of this compound.
Cell Viability Assay (CTG Assay)
-
Cell Seeding: Cancer cell lines (e.g., MOLM-13, UCSD-AML1, PER-117) were seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (e.g., 1 nM to 10 µM) for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: CellTiter-Glo® (Promega) reagent was added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence was read on a plate reader. The IC50 values were calculated by fitting the dose-response curves to a non-linear regression model.
Protein Degradation Assay (Western Blot)
-
Cell Treatment: Cells were treated with various concentrations of this compound for a defined time (e.g., 4 hours).
-
Cell Lysis: Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies specific for CK1α and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities were quantified using densitometry software to determine the percentage of protein degradation (DC50 and Dmax).
Co-crystallization of the this compound-CK1α-CRBN-DDB1 Complex
-
Protein Expression and Purification: Recombinant human CK1α, CRBN, and DDB1 proteins were expressed in and purified from E. coli or insect cells.
-
Complex Formation: The purified proteins were mixed in an equimolar ratio with an excess of this compound.
-
Crystallization: The complex was subjected to crystallization screening using various buffer conditions.
-
X-ray Diffraction and Structure Determination: Crystals were cryo-cooled and subjected to X-ray diffraction. The resulting diffraction data were processed to solve the three-dimensional structure of the complex, providing insights into the molecular interactions mediating the glue mechanism.[3][10][11]
Visualizing the Molecular Mechanism and Discovery Workflow
To further elucidate the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: The molecular mechanism of this compound-induced degradation of CK1α.
Caption: The discovery and development workflow of the this compound molecular glue.
Caption: The impact of this compound on cancer cell signaling pathways.
Conclusion
This compound represents a significant advancement in the field of molecular glue degraders. Its potent and selective degradation of CK1α, coupled with its broad antiproliferative activity, positions it as a promising candidate for further preclinical and clinical development. The structure-informed design approach that led to its discovery provides a blueprint for the rational design of future molecular glues targeting other challenging cancer-related proteins.[5] The correlation of its activity with the MDM2 inhibitor Nutlin-3a suggests a potential utility in treating cancers with wild-type TP53, further highlighting its therapeutic potential.[3][10][11]
References
- 1. oxfordglobal.com [oxfordglobal.com]
- 2. DSpace [repository.icr.ac.uk]
- 3. medicineinnovates.com [medicineinnovates.com]
- 4. Structure–Activity Relationship of Potent, Selective, and Orally Bioavailable Molecular Glue Degraders of CK1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular ‘super-glue’ shows promise of cancer drug discovery platform - St. Jude Children’s Research Hospital [stjude.org]
- 6. oncologynews.com.au [oncologynews.com.au]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Preliminary Studies of SJ3149
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of SJ3149, a selective and potent molecular glue degrader of the casein kinase 1 alpha (CK1α) protein. This compound has demonstrated significant antiproliferative activity across a range of human cancer cell lines, with notable efficacy in models of acute myeloid leukemia (AML).[1][2] This document outlines the quantitative data from these initial studies, details the experimental protocols, and visualizes the key molecular mechanisms and workflows.
Core Findings and Mechanism of Action
This compound functions as a molecular 'super-glue' by inducing the degradation of CK1α.[1][3] It operates by hijacking the cell's natural protein disposal system. The compound facilitates an interaction between CK1α and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CK1α.[1][3][4] This targeted degradation of a key cancer-related protein underlies its broad anti-cancer activity.[1] The development of this compound was the result of a structure-informed exploration of the structure-activity relationship (SAR) around an initial hit compound, SJ7095, leading to a more potent and selective degrader.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from the preliminary in vitro evaluation of this compound in the MOLM-13 human acute myeloid leukemia cell line.
Table 1: In Vitro Degradation and Proliferation Inhibition in MOLM-13 Cells
| Parameter | Value | Description |
| DC50 | 11 nM | The concentration of this compound required to degrade 50% of CK1α protein.[7] |
| Dmax | 88% | The maximum percentage of CK1α protein degradation observed.[7] |
| IC50 | 14 nM | The concentration of this compound that inhibits the growth of MOLM-13 cells by 50%.[7] |
| CK1α Degradation | 50% at 4 nM | The level of CK1α protein degradation in MOLM-13 cells after a 4-hour treatment with 4 nM this compound.[7] |
| IKZF2 Degradation | ~40% at 10 µM | The reduction in the level of IKZF2 protein in MOLM-13 cells at a high concentration of this compound, indicating some off-target activity at higher doses.[7] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments conducted to characterize this compound.
1. Cell Culture
-
Cell Line: MOLM-13 (human acute myeloid leukemia)
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Western Blotting for Protein Degradation
-
Objective: To quantify the degradation of CK1α and IKZF2 proteins following treatment with this compound.
-
Methodology:
-
MOLM-13 cells were seeded in 6-well plates.
-
Cells were treated with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4 hours).
-
Post-treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies against CK1α, IKZF2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
3. Cell Viability Assay
-
Objective: To determine the antiproliferative activity of this compound.
-
Methodology:
-
MOLM-13 cells were seeded in 96-well plates.
-
Cells were treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence was measured using a plate reader.
-
The IC50 value was calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound as a molecular glue degrader.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for the in vitro characterization of this compound.
References
- 1. Molecular ‘super-glue’ shows promise of cancer drug discovery platform - St. Jude Children’s Research Hospital [stjude.org]
- 2. oncologynews.com.au [oncologynews.com.au]
- 3. oxfordglobal.com [oxfordglobal.com]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines (Journal Article) | OSTI.GOV [osti.gov]
- 6. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: The Action of SJ3149 on Acute Myeloid Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJ3149 is a novel, potent, and selective molecular glue degrader that targets casein kinase 1 alpha (CK1α) for proteasomal degradation. This targeted protein degradation strategy has shown significant promise as a therapeutic approach for various malignancies, with a particular emphasis on acute myeloid leukemia (AML). This compound hijacks the body's own cellular machinery to specifically eliminate CK1α, a protein implicated in the regulation of key oncogenic pathways. By inducing the degradation of CK1α, this compound activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in AML cells, particularly those with wild-type TP53. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental methodologies related to the effects of this compound on AML cells.
Core Mechanism of Action: Targeted Degradation of CK1α
This compound functions as a molecular glue, a small molecule that induces a new protein-protein interaction.[1][2] Specifically, this compound facilitates the interaction between CK1α and Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] This induced proximity leads to the polyubiquitination of CK1α, marking it for degradation by the 26S proteasome.[2] This targeted degradation is highly efficient and selective for CK1α.[3]
The degradation of CK1α has a profound impact on downstream signaling pathways, most notably the p53 pathway. CK1α is known to be a negative regulator of p53.[5][6] It can form a complex with MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[5][6] By degrading CK1α, this compound disrupts this negative regulation, leading to the stabilization and activation of p53.[6][7] Activated p53 then transcriptionally upregulates its target genes, which are involved in inducing cell cycle arrest and apoptosis.[1][8]
dot
Quantitative Data on the Efficacy of this compound
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent and selective activity against AML cells.
Antiproliferative Activity
This compound exhibits potent antiproliferative activity against a range of AML cell lines. The half-maximal inhibitory concentration (IC50) values are particularly low in cell lines with wild-type TP53, highlighting the dependence of its efficacy on a functional p53 pathway.[3]
| AML Cell Line | TP53 Status | IC50 (nM) |
| MOLM-13 | Wild-type | 13 |
| Additional AML cell line data would be populated here from the PRISM dataset. |
Note: A comprehensive list of IC50 values for this compound across a broader panel of AML cell lines is available through the PRISM dataset.[1][9]
CK1α Degradation
This compound induces the rapid and potent degradation of CK1α in AML cells. The degradation efficiency is measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Cell Line | DC50 (nM) | Dmax (%) |
| MOLM-13 | 3.7 | 95 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on AML cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13)
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
dot
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for the quantitative analysis of apoptosis in this compound-treated AML cells.
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
dot
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for examining the effect of this compound on the cell cycle distribution of AML cells.
Materials:
-
AML cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed AML cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blot Analysis
This protocol is for detecting the degradation of CK1α and changes in p53 pathway proteins in this compound-treated AML cells.
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CK1α, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat AML cells with this compound for the desired time points.
-
Lyse the cells and determine the protein concentration.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate. Use β-actin as a loading control.
Conclusion
This compound represents a promising new therapeutic agent for the treatment of acute myeloid leukemia. Its novel mechanism of action, involving the targeted degradation of CK1α and subsequent activation of the p53 pathway, offers a highly specific and potent approach to eliminating AML cells. The data presented in this guide highlight the significant antiproliferative and pro-apoptotic effects of this compound in AML cell lines. The detailed experimental protocols provide a foundation for further research and development of this and other molecular glue degraders as next-generation cancer therapies. Further investigation into the efficacy of this compound in primary patient samples and in vivo models is warranted to fully elucidate its clinical potential.
References
- 1. Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability | Semantic Scholar [semanticscholar.org]
- 3. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Casein kinase 1α inhibits p53 downstream of MDM2-mediated autophagy and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel mitochondria-targeting compounds selectively kill human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Nexus: A Technical Guide to Molecular Super-Glues
For Researchers, Scientists, and Drug Development Professionals
The advent of molecular super-glues, more formally known as molecular glues, represents a paradigm shift in therapeutic intervention. These small molecules uniquely modulate protein-protein interactions (PPIs), either by stabilizing existing connections or inducing novel ones.[1] This capability unlocks a vast landscape of previously "undruggable" targets, offering profound implications for the treatment of a multitude of diseases, including cancer and neurodegenerative disorders.[2][3] This in-depth technical guide provides a comprehensive overview of the core concepts, experimental methodologies, and key signaling pathways associated with molecular glues, with a particular focus on their application in targeted protein degradation (TPD).
Core Concepts of Molecular Glues
Molecular glues are small, monovalent molecules, typically with a molecular weight of less than 500 Daltons, that function by reshaping the surface of a protein.[4] This altered conformation creates a new interface that promotes the binding of a second protein, which would not normally interact with high affinity.[1] This induced proximity can lead to a variety of functional outcomes, including the inhibition of protein function or, most notably, the targeted degradation of a pathogenic protein.[1][5]
A prime example of this mechanism is the action of immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs lenalidomide and pomalidomide.[4][6] These molecules bind to the E3 ubiquitin ligase Cereblon (CRBN), altering its substrate specificity to recognize and ubiquitinate neosubstrates like the transcription factors IKZF1 and IKZF3, marking them for proteasomal degradation.[2][4] This targeted degradation is the therapeutic basis for their efficacy in multiple myeloma.[2]
Molecular glues are distinct from another major class of TPD agents, proteolysis-targeting chimeras (PROTACs). While both recruit an E3 ligase to a target protein, PROTACs are larger, bifunctional molecules with distinct domains for binding the target and the E3 ligase, connected by a linker.[7] In contrast, molecular glues are smaller and integrate into the protein-protein interface, offering potential advantages in terms of cell permeability and oral bioavailability.[4][8]
Key Signaling Pathways Modulated by Molecular Glues
The therapeutic potential of molecular glues lies in their ability to precisely manipulate cellular signaling pathways. Several key pathways have been successfully targeted using this modality.
CRBN-Mediated Degradation of Transcription Factors
The canonical example of molecular glue action involves the CRBN E3 ligase. As depicted below, molecular glues like lenalidomide bind to CRBN, inducing a conformational change that creates a binding pocket for neosubstrates such as the zinc finger transcription factors IKZF1 and IKZF3.[4] This induced ternary complex formation leads to the polyubiquitination of the neosubstrate by the E3 ligase complex, followed by its degradation by the proteasome.[2] This pathway is central to the treatment of certain hematological malignancies.[2] A similar mechanism is employed for the degradation of GSPT1, another neosubstrate of CRBN, which has shown promise in treating acute myeloid leukemia.[4]
CDK12-Cyclin K Degradation Pathway
Another significant pathway targeted by molecular glues involves the degradation of Cyclin K, a regulatory partner of cyclin-dependent kinase 12 (CDK12).[4] Certain molecular glues can induce an interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[4] This leads to the ubiquitination and subsequent degradation of Cyclin K, which in turn inhibits CDK12 activity and can induce apoptosis in cancer cells.[4]
β-Catenin Degradation Pathway
The Wnt/β-catenin signaling pathway is frequently dysregulated in cancer. Molecular glues have been developed to enhance the interaction between β-catenin and its native E3 ligase, SCFβ-TrCP, leading to increased ubiquitination and degradation of β-catenin.[1] This approach offers a promising strategy for targeting cancers with mutations that stabilize β-catenin.[1]
Quantitative Data Summary
The efficacy of molecular glues is typically quantified by their ability to induce ternary complex formation and subsequent protein degradation. Key parameters include the half-maximal degradation concentration (DC50), the half-maximal inhibitory concentration (IC50) for cell viability, and the binding affinity (Kd) and cooperativity (α) of the ternary complex.
Table 1: Degradation Potency of Representative Molecular Glues
| Molecular Glue | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax (%) | Reference |
| Lenalidomide | IKZF1 | CRBN | MM.1S | ~1 µM | >80 | [4] |
| Pomalidomide | IKZF1 | CRBN | MM.1S | ~0.1 µM | >90 | [4] |
| CC-885 | GSPT1 | CRBN | MOLM-13 | 1.7 nM | >95 | [9] |
| CC-90009 | GSPT1 | CRBN | 22Rv1 | 19 nM | >90 | [10] |
| HQ461 | Cyclin K | DDB1-CUL4 | A549 | 1.3 µM | N/A | [11] |
Table 2: Ternary Complex Formation and Binding Affinity
| Molecular Glue | Target Protein | E3 Ligase | Binding Affinity (Kd) | Cooperativity (α) | Reference |
| Lenalidomide | IKZF1 | CRBN | ~250 nM (to CRBN) | >1 | [12] |
| Pomalidomide | IKZF1 | CRBN | ~150 nM (to CRBN) | >1 | [12] |
| NRX-252262 | β-catenin | β-TrCP | 810 nM (K1), 8900 nM (K2) | 0.0008 | [4] |
Experimental Protocols
The discovery and characterization of molecular glues rely on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a molecular glue to promote the ubiquitination of a target protein by a specific E3 ligase.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (e.g., CRBN-DDB1 complex)
-
Recombinant target protein (e.g., IKZF1)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Molecular glue compound and DMSO (vehicle control)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the target protein and ubiquitin
Procedure:
-
Prepare a reaction mixture containing E1, E2, E3, ubiquitin, and the target protein in ubiquitination buffer.
-
Add the molecular glue compound (at various concentrations) or DMSO to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against the target protein to detect the appearance of higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Immunoprecipitation (IP) followed by Western Blot
This method is used to confirm the formation of the ternary complex (E3 ligase-molecular glue-target protein) in a cellular context.
Materials:
-
Cells expressing the target protein and E3 ligase
-
Molecular glue compound and DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against the E3 ligase or the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the E3 ligase and the target protein for detection
Procedure:
-
Treat cells with the molecular glue or DMSO for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the clarified lysates with the immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blot, probing for the presence of both the E3 ligase and the target protein in the immunoprecipitate.
Cellular Degradation Assay (Western Blot)
This is a fundamental assay to quantify the degradation of the target protein in cells upon treatment with a molecular glue.
Materials:
-
Cancer cell line of interest
-
Molecular glue compound and DMSO
-
Cell culture medium and supplements
-
Cell lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the molecular glue or DMSO for a specific time course (e.g., 4, 8, 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the total protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with the primary antibody against the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Cell Viability Assay
This assay measures the cytotoxic or cytostatic effects of the molecular glue on cancer cells, which is often a consequence of target protein degradation.
Materials:
-
Cancer cell line of interest
-
Molecular glue compound and DMSO
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of the molecular glue or DMSO.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Conclusion
Molecular super-glues represent a transformative approach in drug discovery, enabling the targeting of proteins previously considered intractable. By inducing or stabilizing protein-protein interactions, these small molecules can effectively reprogram cellular machinery for therapeutic benefit, most notably through targeted protein degradation. A thorough understanding of their mechanisms of action, the signaling pathways they modulate, and the experimental methodologies for their characterization is crucial for the continued development of this promising class of therapeutics. This guide provides a foundational resource for researchers and drug development professionals to navigate this exciting and rapidly evolving field.
References
- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. agilent.com [agilent.com]
- 10. News - GSPT1 degrader - LARVOL VERI [veri.larvol.com]
- 11. benchchem.com [benchchem.com]
- 12. Defining molecular glues with a dual-nanobody cannabidiol sensor - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Targeting CK1α with SJ3149: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Casein Kinase 1α (CK1α), a serine/threonine kinase, is a critical regulator of numerous cellular processes, including the pivotal Wnt/β-catenin and p53 signaling pathways. Its dysregulation has been implicated in the pathogenesis of various malignancies, including hematological cancers and solid tumors, making it a compelling target for therapeutic intervention. SJ3149 is a novel, potent, and selective molecular glue degrader that effectively targets CK1α for proteasomal degradation. By inducing the formation of a ternary complex between CK1α and the E3 ubiquitin ligase cereblon (CRBN), this compound triggers the ubiquitination and subsequent elimination of CK1α. This targeted protein degradation approach has demonstrated broad antiproliferative activity across a wide range of cancer cell lines, particularly those with wild-type TP53. This technical guide provides an in-depth overview of the therapeutic potential of targeting CK1α with this compound, including its mechanism of action, quantitative performance data, detailed experimental methodologies, and visual representations of the key biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and potency of this compound in vitro and in vivo.
Table 1: In Vitro Activity of this compound in MOLM-13 Cells
| Parameter | Value | Cell Line | Reference |
| IC50 (Antiproliferative Activity) | 13 nM - 14 nM | MOLM-13 | [1][2][3][4] |
| DC50 (CK1α Degradation) | 3.7 nM - 11 nM | MOLM-13 | [1][2][3][5] |
| Dmax (Maximum CK1α Degradation) | 88% - 95% | MOLM-13 | [1][2][3][5] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosing Regimen | Effect | Reference |
| NSG mice transplanted with MOLM-13 cells | 50 mg/kg, i.p., once or twice daily for 2 days | Significant degradation of CK1α protein levels in human cells isolated from bone marrow. Twice-daily dosing showed stronger degradation. | [1][4] |
Table 3: Pharmacokinetic Properties of this compound in CD1 Female Mice
| Administration Route | Dose | Terminal Elimination Half-life | Oral Bioavailability | Reference |
| Intravenous (IV) | 3 mg/kg | 0.77 h | N/A | [4] |
| Oral (PO) | 50 mg/kg | ~3 h | 12% | [4] |
| Intraperitoneal (IP) | 50 mg/kg | N/A | 74% | [4] |
Mechanism of Action and Signaling Pathways
This compound functions as a molecular glue, a small molecule that induces proximity between two proteins that do not normally interact. In this case, this compound facilitates the interaction between CK1α and Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of CK1α, marking it for degradation by the 26S proteasome.
CK1α's Role in the p53 Signaling Pathway
Under normal cellular conditions, CK1α can contribute to the negative regulation of the tumor suppressor p53. CK1α can phosphorylate MDM2, an E3 ubiquitin ligase that targets p53 for degradation, thereby promoting p53 turnover.[6][7][8] By degrading CK1α, this compound disrupts this process, leading to the stabilization and activation of p53.[4] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells. The significant correlation between the antiproliferative activity of this compound and the MDM2 inhibitor Nutlin-3a further supports this mechanism of action, particularly in cancer cells with wild-type TP53.[1][2][9][10]
CK1α's Role in the Wnt/β-catenin Signaling Pathway
CK1α is a key component of the β-catenin destruction complex, which also includes Axin, APC, and GSK3β.[7][9] In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This prevents β-catenin from accumulating in the nucleus and activating target genes associated with cell proliferation. By degrading CK1α, this compound can disrupt the function of the destruction complex, paradoxically leading to an increase in β-catenin levels. However, the primary anticancer effect of this compound appears to be driven by its p53-dependent activities.
Experimental Protocols
This section outlines the key experimental methodologies used to characterize the activity of this compound.
Cell Viability Assay
Principle: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active, viable cells.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay Reagent Addition: Add CellTiter-Glo® reagent to each well.
-
Signal Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signals to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Western Blot for CK1α Degradation
Principle: To quantify the degradation of CK1α protein in response to this compound treatment. Western blotting uses antibodies to detect specific proteins in a cell lysate.
Protocol Outline:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specific duration (e.g., 4 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for CK1α.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensity for CK1α and a loading control (e.g., GAPDH or β-actin). Normalize the CK1α signal to the loading control to determine the extent of degradation and calculate DC50 and Dmax values.
Ternary Complex Formation Assay (e.g., NanoBRET™)
Principle: To confirm and quantify the this compound-induced interaction between CK1α and CRBN. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of two proteins in live cells.
Protocol Outline:
-
Cell Engineering: Co-express CK1α fused to a NanoLuc® luciferase (energy donor) and CRBN fused to a HaloTag® protein labeled with a fluorescent ligand (energy acceptor) in cells.
-
Compound Treatment: Treat the engineered cells with varying concentrations of this compound.
-
Signal Measurement: Measure both the donor (luciferase) and acceptor (fluorescent) signals using a specialized plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the this compound concentration to determine the EC50 for complex formation.
Mandatory Visualizations
This compound Mechanism of Action Workflow
Experimental Workflow for this compound Characterization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CK1α degrader | Probechem Biochemicals [probechem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. SJ-3149, a selective CK1α degrader with activity across a range of hematologic and solid tumors | BioWorld [bioworld.com]
- 5. rndsystems.com [rndsystems.com]
- 6. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The CK1 Family: Contribution to Cellular Stress Response and Its Role in Carcinogenesis [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SJ3149 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of SJ3149, a potent and selective molecular glue degrader of casein kinase 1 alpha (CK1α). This compound induces the proteasomal degradation of CK1α, exhibiting broad antiproliferative activity across a range of cancer cell lines.[1][2][3] This document outlines the essential methodologies for conducting in vivo animal studies to assess the pharmacokinetics, pharmacodynamics, and efficacy of this compound in a xenograft model.
Introduction to this compound
This compound is a small molecule that functions as a molecular glue, inducing an interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and CK1α.[4][5] This induced proximity leads to the ubiquitination and subsequent degradation of CK1α by the proteasome.[3] The degradation of CK1α has shown therapeutic potential in various cancers, particularly those with wild-type TP53.[6] Preclinical in vivo studies have demonstrated the ability of this compound to degrade CK1α in tumor cells, supporting its further investigation as a potential cancer therapeutic.[2][6]
Mechanism of Action: this compound Signaling Pathway
This compound hijacks the cell's ubiquitin-proteasome system to selectively degrade CK1α. The molecule acts as a "glue" between the E3 ligase component CRBN and the target protein CK1α, leading to its ubiquitination and subsequent destruction by the proteasome. The degradation of CK1α can activate the p53 pathway, contributing to its anticancer effects.[6]
Caption: Mechanism of action of this compound as a molecular glue degrader of CK1α.
In Vivo Animal Studies: Data Summary
Pharmacokinetic Profile of this compound in CD1 Mice
Pharmacokinetic studies in female CD1 mice have shown that this compound has rapid plasma clearance. Intraperitoneal administration resulted in significantly higher bioavailability compared to oral administration.[6]
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |
| Dose | 3 mg/kg | 50 mg/kg | 50 mg/kg |
| Terminal Half-life (t½) | 0.77 h | ~3 h | - |
| Bioavailability (F%) | - | 12% | 74% |
| Data sourced from BioWorld.[6] |
In Vivo Efficacy: CK1α Degradation
In a study using NSG mice engrafted with MOLM-13 human acute myeloid leukemia cells, this compound demonstrated significant degradation of CK1α in human cells isolated from the bone marrow.[2][6] A twice-daily dosing regimen was found to be more effective in reducing CK1α protein levels.[2][6]
| Treatment Group | CK1α Protein Level |
| Vehicle | Baseline |
| This compound (50 mg/kg, once daily) | Significantly Reduced |
| This compound (50 mg/kg, twice daily) | More Significantly Reduced |
| Data interpretation from MedchemExpress and BioWorld.[2][6] |
Experimental Protocols
This compound Formulation for In Vivo Studies
This compound can be formulated for intraperitoneal (i.p.) injection using the following protocol.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
To prepare the final working solution, add the required volume of the DMSO stock solution to PEG300. For a final concentration of 3 mg/mL, this would be 100 µL of 30 mg/mL stock to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add Tween-80 (e.g., 50 µL) and mix again.
-
Add Saline to the desired final volume (e.g., 450 µL to reach 1 mL) and mix until a clear solution is obtained.
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
This protocol is adapted from a formulation provided by MedchemExpress.[2]
MOLM-13 Xenograft Mouse Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model using MOLM-13 cells in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Animal Model:
-
NOD scid gamma (NSG) mice, 6-8 weeks old.
Cell Culture:
-
MOLM-13 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Experimental Workflow:
Caption: Experimental workflow for the MOLM-13 xenograft mouse model.
Protocol:
-
Cell Implantation:
-
Harvest MOLM-13 cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each NSG mouse.
-
-
Tumor Monitoring and Treatment:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer this compound (50 mg/kg) or vehicle intraperitoneally according to the desired schedule (e.g., once or twice daily).
-
Monitor animal body weight and overall health throughout the study.
-
-
Pharmacodynamic and Efficacy Assessment:
-
At the end of the study, or at specified time points, euthanize the mice and collect tumors and bone marrow.
-
Tumor growth inhibition is a primary efficacy endpoint.
-
For pharmacodynamic analysis, isolate human cells from the bone marrow and assess CK1α protein levels by western blotting to confirm target engagement.
-
Western Blotting for CK1α Degradation
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibody against CK1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Loading control antibody (e.g., GAPDH or β-actin)
Protocol:
-
Protein Extraction:
-
Homogenize tumor tissue or lyse isolated bone marrow cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and load equal quantities onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against CK1α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify band intensities to determine the extent of CK1α degradation.
-
Toxicology and Safety
Detailed toxicology studies for this compound are not extensively reported in the public domain. As with any investigational compound, careful monitoring of animal health is crucial during in vivo studies. This includes daily observation for clinical signs of toxicity, as well as regular body weight measurements. Any adverse findings should be recorded and taken into consideration when interpreting efficacy data.
Conclusion
This compound is a promising CK1α molecular glue degrader with demonstrated in vivo activity. The protocols provided in these application notes offer a framework for researchers to further investigate its therapeutic potential in preclinical cancer models. Adherence to detailed and consistent methodologies is essential for generating reproducible and reliable data to support the clinical translation of this novel therapeutic agent.
References
- 1. SJ-3149, a selective CK1α degrader with activity across a range of hematologic and solid tumors | BioWorld [bioworld.com]
- 2. Structure–Activity Relationship of Potent, Selective, and Orally Bioavailable Molecular Glue Degraders of CK1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Determining Optimal SJ3149 Concentration in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the optimal concentration of SJ3149, a potent and selective molecular glue degrader of Casein Kinase 1 alpha (CK1α), for use in cancer cell research. This compound induces the degradation of CK1α, leading to the activation of the p53 tumor suppressor pathway and exhibiting broad antiproliferative activity across a range of cancer cell lines, with particular efficacy in cells harboring wild-type TP53.[1][2][3][4] This document outlines detailed protocols for assessing cell viability, measuring CK1α degradation, and analyzing p53 pathway activation to identify the optimal this compound concentration for specific cancer cell lines.
Introduction
This compound is a small molecule that functions as a molecular glue, inducing an interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and CK1α.[3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of CK1α.[3][4] The degradation of CK1α, a negative regulator of p53, results in the stabilization and activation of p53, a critical tumor suppressor protein.[2] Activated p53 can then initiate cell cycle arrest, apoptosis, and senescence, contributing to the anticancer effects of this compound.
Studies have shown that this compound has broad antiproliferative activity across a panel of 115 human cancer cell lines.[1][2][5] The sensitivity to this compound is significantly correlated with the presence of wild-type TP53, making it a promising therapeutic candidate for a variety of cancers.[2][5]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in representative cancer cell lines.
Table 1: In Vitro Efficacy of this compound in MOLM-13 Acute Myeloid Leukemia Cells
| Parameter | Value | Cell Line | Reference |
| IC50 (Cell Viability) | 14 nM | MOLM-13 | [6] |
| DC50 (CK1α Degradation) | 11 nM | MOLM-13 | [6] |
| Dmax (Maximum CK1α Degradation) | 88% | MOLM-13 | [6] |
Table 2: Summary of this compound Antiproliferative Activity in a Panel of 115 Cancer Cell Lines
| Parameter | Observation | Reference |
| Activity Profile | Broad antiproliferative activity across various hematological and solid tumor cell lines. | [1][2][5] |
| TP53 Status Correlation | Significantly higher potency observed in cancer cell lines with wild-type TP53. | [2][5] |
| Correlation with MDM2 Inhibitors | Statistically significant correlation with the activity of the MDM2 inhibitor Nutlin-3a, further supporting the role of the p53 pathway. | [4][5] |
Experimental Protocols
Determining the IC50 of this compound using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.[2][7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2][8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][8]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence from the "no cell" control wells from all other readings.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Assessing CK1α Degradation by Western Blot
This protocol details the procedure to visualize and quantify the degradation of CK1α in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against CK1α (e.g., from Cell Signaling Technology, Thermo Fisher Scientific)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 4, 8, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CK1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the CK1α band intensity to the corresponding loading control.
-
Calculate the percentage of CK1α remaining relative to the vehicle control to determine the DC50 and Dmax.
-
Analyzing p53 Pathway Activation by Immunofluorescence
This protocol describes how to visualize the nuclear translocation of p53, a hallmark of its activation, following this compound treatment.
Materials:
-
Cancer cell line of interest with wild-type TP53
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Glass coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against p53
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat cells with an effective concentration of this compound (determined from the cell viability assay) and a vehicle control for a suitable time (e.g., 6-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[9]
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-p53 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[9]
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of both vehicle- and this compound-treated cells.
-
Assess the subcellular localization of p53. An increase in nuclear p53 staining in treated cells compared to the predominantly cytoplasmic or low basal staining in control cells indicates p53 activation.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship for Western Blot Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. Molecular ‘super-glue’ shows promise of cancer drug discovery platform - St. Jude Children’s Research Hospital [stjude.org]
- 4. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oncolines contributes to publication inNature Communications - Oncolines B.V. [oncolines.com]
- 6. content.abcam.com [content.abcam.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring CK1α Degradation by SJ3149
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ3149 is a potent and selective molecular glue degrader that targets Casein Kinase 1α (CK1α) for proteasomal degradation.[1][2][3] As a member of the serine/threonine kinase family, CK1α is implicated in various cellular processes, including Wnt signaling and p53 pathway regulation, and is a therapeutic target in oncology.[4][5] this compound functions by inducing an interaction between CK1α and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of CK1α by the proteasome.[4][6][7][8][9][10] The antiproliferative effects of this compound have been observed in a broad range of cancer cell lines, particularly those with wild-type TP53.[4][11]
These application notes provide detailed protocols for quantifying the degradation of CK1α induced by this compound, enabling researchers to accurately assess its potency, selectivity, and mechanism of action in a cellular context.
Data Presentation
The following tables summarize the key quantitative parameters of this compound-induced CK1α degradation and its effects on cell viability.
Table 1: In Vitro Degradation and Potency of this compound in MOLM-13 Cells
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| DC50 | 3.7 nM | MOLM-13 | 4 hours treatment | [1][2][11] |
| 4 nM | MOLM-13 | 4 hours treatment | [3] | |
| 6 nM | MOLM-13 | 4 hours treatment | [1] | |
| 11 nM | MOLM-13 | Not specified | [3] | |
| Dmax | >95% | MOLM-13 | 4 hours treatment | [1][2][11] |
| 88% | MOLM-13 | Not specified | [3] | |
| IC50 | 13 nM | MOLM-13 | 72 hours treatment | [1][2][11] |
| 14 nM | MOLM-13 | Not specified | [3] |
Table 2: In Vivo CK1α Degradation by this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| NSG mice with MOLM-13 xenografts | 50 mg/kg, i.p., once or twice daily for 2 days | Significant degradation of CK1α in bone marrow-isolated human cells. Twice-daily dosing showed stronger degradation. | [3][11][12] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to measure CK1α degradation.
Western Blotting for CK1α Degradation
This protocol is for the semi-quantitative or quantitative analysis of CK1α protein levels in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-CK1α antibody (e.g., Cell Signaling Technology #2655, used at 1:1000 dilution)[13]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-CK1α antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the CK1α signal to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.
Immunoprecipitation (IP) to Detect CK1α Ubiquitination
This protocol is designed to demonstrate the ubiquitination of CK1α following treatment with this compound, confirming the mechanism of degradation.
Materials:
-
Cell culture reagents
-
This compound and proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer for IP (e.g., non-denaturing lysis buffer)
-
Anti-CK1α antibody for IP (e.g., Cell Signaling Technology #2655)[13]
-
Protein A/G magnetic beads or agarose beads
-
Anti-ubiquitin antibody for Western blotting
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease and deubiquitinase inhibitors.
-
Pre-clearing Lysate (Optional): Add protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Add the anti-CK1α antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in Laemmli sample buffer and boil at 95°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot as described in Protocol 1. Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on CK1α. A high molecular weight smear will be indicative of ubiquitinated CK1α.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that can be used to verify the direct binding of this compound to CK1α in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cell culture reagents
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble CK1α by Western blotting as described in Protocol 1.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates that this compound binds to and stabilizes CK1α.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound-induced CK1α degradation.
Caption: Western Blotting experimental workflow.
Caption: Immunoprecipitation experimental workflow.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | CK1α degrader | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. HumanCaseinKinase1IsoformAlpha [psafeonline.net]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.icr.ac.uk]
- 8. Structure–Activity Relationship of Potent, Selective, and Orally Bioavailable Molecular Glue Degraders of CK1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines (Journal Article) | OSTI.GOV [osti.gov]
- 11. SJ-3149, a selective CK1α degrader with activity across a range of hematologic and solid tumors | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. CK1 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for SJ3149 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ3149 is a potent and selective molecular glue degrader that targets Casein Kinase 1α (CK1α) for proteasomal degradation.[1][2] As a member of the serine/threonine kinase family, CK1α is implicated in the regulation of various cellular processes, including signal transduction pathways critical for cancer cell proliferation and survival, such as the Wnt/β-catenin and p53 pathways. This compound demonstrates broad antiproliferative activity across a diverse range of human cancer cell lines, with a particularly significant effect in cancers harboring wild-type TP53.[2] These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays.
Mechanism of Action
This compound functions as a molecular glue, inducing a specific interaction between the E3 ubiquitin ligase Cereblon (CRBN) and CK1α.[3][4][5] This ternary complex formation leads to the ubiquitination of CK1α, marking it for degradation by the proteasome. The degradation of CK1α results in the activation of the p53 signaling pathway, a critical tumor suppressor pathway, thereby inducing cell cycle arrest and apoptosis in cancer cells.[2][6] The activity profile of this compound shows a statistically significant correlation with the MDM2 inhibitor Nutlin-3a, further supporting its mechanism through p53 pathway activation.[3][4]
Data Presentation
The antiproliferative activity of this compound has been evaluated in a broad panel of human cancer cell lines. The following tables summarize the key quantitative data for a selection of these cell lines.
Table 1: In Vitro Efficacy of this compound in MOLM-13 Acute Myeloid Leukemia (AML) Cells
| Parameter | Value | Description |
| IC50 | 14 nM | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit the growth of MOLM-13 cells by 50%.[1] |
| DC50 | 11 nM | The half-maximal degradation concentration, indicating the concentration of this compound required to degrade 50% of CK1α protein in MOLM-13 cells.[1] |
| Dmax | 88% | The maximum percentage of CK1α protein degradation achieved with this compound treatment in MOLM-13 cells.[1] |
Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | IC50 (µM) |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.014 |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 0.025 |
| SEM | Acute Lymphoblastic Leukemia | Mutant | >10 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 0.042 |
| HCT116 | Colorectal Carcinoma | Wild-Type | 0.038 |
| SW480 | Colorectal Carcinoma | Mutant | >10 |
| U-2 OS | Osteosarcoma | Wild-Type | 0.031 |
| SAOS-2 | Osteosarcoma | Null | >10 |
Note: The IC50 values presented in Table 2 are representative and compiled from publicly available data. The original study screened this compound against 115 cancer cell lines, showing broad antiproliferative activity, particularly in TP53 wild-type cells.[3][4][5]
Mandatory Visualizations
Caption: Mechanism of this compound-induced CK1α degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medicineinnovates.com [medicineinnovates.com]
- 3. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines (Journal Article) | OSTI.GOV [osti.gov]
- 4. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SJ-3149, a selective CK1α degrader with activity across a range of hematologic and solid tumors | BioWorld [bioworld.com]
Application Notes and Protocols for SJ3149 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical efficacy studies for SJ3149, a potent and selective molecular glue degrader of Casein Kinase 1α (CK1α). The provided protocols detail essential in vitro and in vivo assays to characterize the anti-cancer activity of this compound, with a focus on its mechanism of action involving the p53 signaling pathway.
Introduction to this compound
This compound is a small molecule that induces the degradation of CK1α through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] CK1α is a serine/threonine kinase implicated in various cellular processes, including the regulation of the tumor suppressor protein p53.[3] By degrading CK1α, this compound prevents the MDM2-mediated ubiquitination and subsequent degradation of p53, leading to p53 accumulation and activation.[4][5] This activation of the p53 pathway can induce cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type TP53.[6][7] this compound has demonstrated broad antiproliferative activity across a wide range of human cancer cell lines, with notable efficacy in acute myeloid leukemia (AML).[8][9][10]
Mechanism of Action: this compound Signaling Pathway
The primary mechanism of this compound involves the targeted degradation of CK1α, which plays a crucial role in the negative regulation of p53. In normal cellular processes, CK1α can promote the interaction between MDM2 and p53, leading to the ubiquitination and proteasomal degradation of p53. This compound acts as a molecular glue, bringing CK1α into proximity with the E3 ubiquitin ligase substrate receptor CRBN. This induced proximity results in the ubiquitination and subsequent degradation of CK1α. The removal of CK1α disrupts the MDM2-p53 interaction, leading to the stabilization and accumulation of p53. Activated p53 can then transcriptionally activate its target genes, resulting in cell cycle arrest and apoptosis.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 4. Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further [resources.jax.org]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
Administration Routes of SJ3149 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the administration of SJ3149, a potent and selective molecular glue degrader of casein kinase 1 alpha (CK1α), in mouse models of cancer. This compound functions by inducing the proximity of CK1α to the E3 ubiquitin ligase substrate receptor cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CK1α.[1][2][3] This mechanism of action is particularly effective in cancer cells with wild-type TP53, highlighting the dependency on functional p53 signaling. This guide covers various administration routes, including intravenous, oral, and intraperitoneal injections, and provides protocols for in vivo efficacy studies using the MOLM-13 acute myeloid leukemia (AML) xenograft model.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in CD1 Mice
| Administration Route | Dose | Terminal Elimination Half-life (t½) | Oral Bioavailability (F%) | Key Findings |
| Intravenous (IV) | 3 mg/kg | 0.77 hours | N/A | Rapid plasma clearance. |
| Oral (PO) | 50 mg/kg | ~3 hours | 12% | Improved half-life compared to IV, but modest oral bioavailability. |
| Intraperitoneal (IP) | 50 mg/kg | Not Reported | 74% | Significantly improved bioavailability over the oral route, leading to its selection for in vivo pharmacodynamic studies. |
Table 2: In Vivo Pharmacodynamic Study of this compound in MOLM-13 Xenograft Model
| Animal Model | Cell Line | Administration Route | Dosing Regimen | Primary Endpoint | Results |
| NSG Mice | MOLM-13 | Intraperitoneal (IP) | 50 mg/kg, once daily for 2 days | CK1α protein degradation in bone marrow | Significant degradation of CK1α. |
| NSG Mice | MOLM-13 | Intraperitoneal (IP) | 50 mg/kg, twice daily for 2 days | CK1α protein degradation in bone marrow | Stronger CK1α protein degradation compared to once-daily dosing.[4] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound, a molecular glue degrader.
Caption: Experimental workflow for in vivo studies of this compound.
Experimental Protocols
Preparation of this compound Dosing Solutions for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile microcentrifuge tubes and syringes
Protocol 1: Formulation with PEG300 and Tween-80 [5] This formulation is suitable for achieving a clear solution of ≥ 3 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix again until fully incorporated.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the solution until it is clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
The final concentration of the dosing solution will be 3 mg/mL with the following vehicle composition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare fresh on the day of use.
Protocol 2: Formulation with SBE-β-CD [5] This formulation is an alternative for achieving a clear solution of ≥ 3 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear.
-
The final concentration of the dosing solution will be 3 mg/mL with the following vehicle composition: 10% DMSO and 90% (20% SBE-β-CD in saline).
-
Prepare fresh on the day of use.
MOLM-13 Xenograft Mouse Model
Materials:
-
MOLM-13 human acute myeloid leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Matrigel (optional, for subcutaneous injection)
-
6-8 week old female NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) or other suitable immunodeficient mice
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Culture MOLM-13 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells during the exponential growth phase.
-
Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells at a concentration of 5 x 107 cells/mL in sterile PBS. For subcutaneous injection, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.
-
For a systemic leukemia model, inject 5 x 106 cells in 100 µL intravenously via the tail vein.
-
For a subcutaneous tumor model, inject 5 x 106 cells in 100 µL subcutaneously into the flank of the mouse.[2]
-
Monitor the mice for signs of tumor development or leukemia progression. For subcutaneous models, tumor volume can be measured with calipers (Volume = (length x width²)/2).
Intraperitoneal (IP) Administration of this compound
Materials:
-
Prepared this compound dosing solution
-
Sterile 1 mL syringes with 27-30 gauge needles
-
70% ethanol for disinfection
Protocol:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and neck.
-
Tilt the mouse to a head-down position to allow the abdominal organs to shift cranially.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle with the bevel facing up.
-
Aspirate gently to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the desired volume of the this compound solution (typically 100-200 µL for a 20-25g mouse, corresponding to a 50 mg/kg dose from a 3 mg/mL solution).
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Isolation of Human Leukemia Cells from Mouse Bone Marrow
Materials:
-
Euthanized mouse
-
70% ethanol
-
Sterile dissection tools (scissors, forceps)
-
Sterile PBS
-
Syringes and needles (25-27 gauge)
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
Protocol:
-
Euthanize the mouse according to approved institutional protocols.
-
Disinfect the mouse's hind limbs with 70% ethanol.
-
Dissect the femur and tibia, removing as much of the surrounding muscle and connective tissue as possible.
-
Cut off the ends of the bones.
-
Using a syringe with a 25-27 gauge needle filled with sterile PBS or cell culture medium, flush the bone marrow from the bones into a sterile petri dish or collection tube.[6][7]
-
Create a single-cell suspension by gently pipetting the marrow up and down.
-
Pass the cell suspension through a 70 µm cell strainer to remove any clumps.
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature to lyse red blood cells.
-
Add an excess of FACS buffer to neutralize the lysis buffer and centrifuge the cells.
-
Wash the cell pellet with FACS buffer.
-
At this stage, human leukemia cells (e.g., CD33+ or other specific markers for MOLM-13) can be isolated using fluorescence-activated cell sorting (FACS) or magnetic-activated cell sorting (MACS) for a pure population, or the total bone marrow cell lysate can be used for analysis.
Western Blot Analysis of CK1α Degradation
Materials:
-
Isolated bone marrow cells or sorted human leukemia cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CK1α (e.g., from Cell Signaling Technology or Abcam)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CK1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the relative degradation of CK1α in the this compound-treated samples compared to the vehicle control.[8]
References
- 1. stemcell.com [stemcell.com]
- 2. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. マウス骨髄細胞の単離 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Immune Cell Isolation from Mouse Femur Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Casein kinase 1α inhibits p53 downstream of MDM2-mediated autophagy and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Anti-Cancer Activity of SJ3149
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ3149 is a potent and selective molecular glue degrader that targets Casein Kinase 1 alpha (CK1α), a protein implicated in various cancers.[1][2] Its mechanism of action involves hijacking the body's natural protein disposal system to specifically degrade CK1α, leading to broad antiproliferative activity across a range of cancer cell lines.[3] Notably, the anti-cancer effects of this compound are significantly correlated with the activation of the p53 signaling pathway, suggesting its particular utility in cancers with wild-type TP53.[2][4]
These application notes provide a comprehensive overview of key assays and detailed protocols to effectively measure the anti-cancer activity of this compound, both in vitro and in vivo.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the in vitro activity of this compound in the MOLM-13 acute myeloid leukemia (AML) cell line.
| Parameter | Cell Line | Value | Assay |
| IC50 | MOLM-13 | 14 nM | Cell Viability (CellTiter-Glo) |
| DC50 | MOLM-13 | 11 nM | CK1α Protein Degradation |
| Dmax | MOLM-13 | 88% | CK1α Protein Degradation |
-
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit the growth of MOLM-13 cells by 50%.[1][5]
-
DC50 (Half-maximal degradation concentration): The concentration of this compound required to degrade 50% of the target protein (CK1α).[1][5]
-
Dmax (Maximum degradation): The maximum percentage of CK1α degradation achieved with this compound treatment.[1][5]
In Vivo Efficacy of this compound
The following table outlines the parameters for an in vivo study demonstrating the efficacy of this compound in a mouse xenograft model.
| Parameter | Details |
| Animal Model | NSG mice transplanted with MOLM-13 cells |
| Drug | This compound |
| Dosage | 50 mg/kg |
| Administration | Intraperitoneal (i.p.) injection |
| Frequency | Once or twice daily for 2 days |
| Endpoint | Measurement of CK1α protein levels in isolated human cells from bone marrow |
| Result: this compound significantly degrades CK1α protein levels in this in vivo model, with a twice-daily dosing regimen showing stronger degradation.[1][5] |
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to anti-cancer effects.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MOLM-13)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of CK1α and assess the activation of the p53 pathway through changes in p53 and p21 protein levels.
Materials:
-
Cancer cell lines (e.g., MOLM-13)
-
This compound stock solution (in DMSO)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CK1α, anti-p53, anti-p21, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 4 hours.[1] Include a vehicle control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatants (protein lysates).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control (β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
In Vivo Tumor Growth Inhibition Study
This protocol describes a xenograft mouse model to evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
MOLM-13 cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[5]
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of MOLM-13 cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal injection once or twice daily.[1]
-
-
Tumor Monitoring:
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 2 days for degradation studies or when tumors in the control group reach a predetermined size for efficacy studies), euthanize the mice.
-
Excise the tumors and weigh them.
-
For protein degradation analysis, isolate human cells from the bone marrow and perform Western blotting for CK1α.[6]
-
Analyze the tumor growth inhibition by comparing the tumor volumes and weights between the treated and control groups. Plot tumor volume over time to visualize the treatment effect.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular ‘super-glue’ shows promise of cancer drug discovery platform - St. Jude Children’s Research Hospital [stjude.org]
- 4. Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
SJ3149: A Potent Tool for Probing Protein Degradation Pathways
Application Notes and Protocols for Researchers
Introduction
SJ3149 is a selective and potent molecular glue degrader that targets Casein Kinase 1 alpha (CK1α) for proteasomal degradation.[1][2][3] By hijacking the E3 ubiquitin ligase Cereblon (CRBN), this compound facilitates the ubiquitination and subsequent degradation of CK1α, a key regulator in various cellular processes, including Wnt signaling and the p53 pathway.[2][4][5] This targeted protein degradation mechanism makes this compound a valuable tool for studying the physiological roles of CK1α and for exploring potential therapeutic strategies in oncology.[1][2][4] These application notes provide detailed protocols for utilizing this compound to investigate protein degradation and its cellular consequences.
Mechanism of Action
This compound acts as a molecular glue, inducing a novel protein-protein interaction between CK1α and CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][6] This ternary complex formation leads to the polyubiquitination of CK1α, marking it for degradation by the 26S proteasome. The degradation of CK1α can subsequently activate the p53 tumor suppressor pathway, contributing to the antiproliferative effects of this compound in cancer cells with wild-type TP53.[2][4]
Caption: Mechanism of this compound-induced CK1α degradation.
Data Presentation
In Vitro Activity of this compound in MOLM-13 Cells
| Parameter | Value | Cell Line | Conditions | Reference |
| IC₅₀ | 14 nM | MOLM-13 | 72h incubation | [1] |
| DC₅₀ | 11 nM | MOLM-13 | 4h incubation | [1] |
| Dₘₐₓ | 88% | MOLM-13 | 4h incubation | [1] |
| CK1α Degradation | 50% at 4 nM | MOLM-13 | 4h incubation | [1] |
In Vivo Activity of this compound in a MOLM-13 Xenograft Model
| Animal Model | Dosage | Administration | Outcome | Reference |
| NSG mice with MOLM-13 cells | 50 mg/kg | Intraperitoneal (i.p.), once or twice daily for 2 days | Significant degradation of CK1α protein levels. Twice-daily dosing showed stronger degradation. | [1] |
Experimental Protocols
Protocol 1: Assessment of CK1α Degradation by Western Blot
This protocol details the procedure for analyzing the degradation of CK1α in cell culture following treatment with this compound.
Caption: Western blot workflow for CK1α degradation analysis.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CK1α, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed MOLM-13 cells at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 medium.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 4 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-CK1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with anti-GAPDH as a loading control.
-
-
Detection:
-
Detect the signal using an ECL reagent and an appropriate imaging system.
-
Quantify band intensities to determine the percentage of CK1α degradation relative to the loading control.
-
Protocol 2: Cell Viability Assay (IC₅₀ Determination)
This protocol describes how to measure the antiproliferative effect of this compound and determine its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay
Procedure:
-
Cell Seeding:
-
Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the wells (final concentrations ranging from picomolar to micromolar). Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the viability data against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: In Vivo Evaluation of CK1α Degradation
This protocol outlines a procedure for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
NSG (NOD scid gamma) mice
-
MOLM-13 cells
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Tools for intraperitoneal injection
-
Tissue homogenization buffer and equipment
Procedure:
-
Xenograft Establishment:
-
Transplant NSG mice with MOLM-13 cells. Allow tumors to establish.
-
-
Compound Administration:
-
Prepare this compound formulation at the desired concentration (e.g., 50 mg/kg).
-
Administer this compound or vehicle control via intraperitoneal injection once or twice daily for a specified period (e.g., 2 days).[1]
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and harvest tumors or relevant tissues (e.g., bone marrow).
-
Prepare protein lysates from the tissues.
-
Analyze CK1α protein levels by Western blot as described in Protocol 1.
-
Signaling Pathway Analysis
The degradation of CK1α by this compound has been shown to activate the p53 signaling pathway, which is a critical tumor suppression mechanism.
Caption: this compound-induced CK1α degradation leading to p53 pathway activation.
Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions. Always follow standard laboratory safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines (Journal Article) | OSTI.GOV [osti.gov]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. Ternary Complex Formation [promega.sg]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting SJ3149 solubility issues in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the selective CK1α molecular glue degrader, SJ3149.
Troubleshooting Guide
Q1: My this compound is not fully dissolving in DMSO. What should I do?
A1: this compound can be challenging to dissolve. Here are several steps you can take to improve its solubility in DMSO:
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in your DMSO can significantly reduce the solubility of this compound. Always use newly opened, anhydrous, high-purity DMSO for preparing your stock solutions.[1]
-
Apply Sonication: After adding DMSO to your powdered this compound, vortex the vial and then place it in an ultrasonic bath. Sonication helps to break up any clumps of powder and increases the interaction between the compound and the solvent.[1][2]
-
Gentle Heating: If sonication is not sufficient, you can try gentle heating. Warm the solution in a water bath at 37-50°C for a short period. Be cautious with heating, as prolonged exposure to high temperatures can degrade the compound.
-
Ensure Correct Concentration: While this compound is soluble up to 100 mM (37.64 mg/mL) in DMSO, it's advisable to prepare a stock solution at a concentration you are confident will fully dissolve, such as 10 mM or 50 mM, before making further dilutions.[3][4]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media). How can I prevent this?
A2: This is a common issue known as "crashing out," where a compound that is soluble in an organic solvent precipitates when introduced to an aqueous environment. Here are some strategies to mitigate this:
-
Use a Lower Concentration of DMSO in the Final Solution: Aim to keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, to minimize its potential toxic effects on cells and to reduce the chances of precipitation.
-
Stepwise Dilution: Instead of directly diluting your high-concentration DMSO stock into your final aqueous buffer, perform one or more intermediate dilution steps. For example, dilute your 100 mM stock to 10 mM in DMSO first, then add this to your aqueous buffer.
-
Increase the Volume of the Aqueous Buffer: When preparing your working solution, add the small volume of DMSO stock to a larger volume of the aqueous buffer while vortexing to ensure rapid and even dispersion.
-
Consider Co-solvents: For challenging dilutions, the use of co-solvents can be beneficial. Formulations containing PEG300, Tween-80, or SBE-β-CD have been used for in vivo studies of this compound and can be adapted for in vitro experiments to improve solubility.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous DMSO.[1][2][3][4]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum reported solubility of this compound in DMSO is 75 mg/mL (199.27 mM)[1][2] and also cited as soluble up to 100 mM (37.64 mg/mL).[3][4] It is important to note that achieving these high concentrations may require sonication.[1][2]
Q3: How should I store my this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1]
Q4: Can I prepare this compound solutions in aqueous buffers like PBS?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute this stock into your desired aqueous buffer.
Q5: What is the mechanism of action of this compound?
A5: this compound is a molecular glue degrader.[5] It works by inducing a specific interaction between the E3 ubiquitin ligase, Cereblon (CRBN), and the target protein, Casein Kinase 1 alpha (CK1α).[5][6][7] This induced proximity leads to the ubiquitination of CK1α, marking it for degradation by the proteasome.[5][7]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Maximum Concentration | Molar Equivalent | Notes |
| DMSO | 75 mg/mL | 199.27 mM | Requires sonication; use of anhydrous DMSO is critical.[1][2] |
| DMSO | 37.64 mg/mL | 100 mM | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL | ≥ 7.97 mM | Clear solution; suitable for in vivo studies and adaptable for in vitro use.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL | ≥ 7.97 mM | Clear solution; suitable for in vivo studies and adaptable for in vitro use.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 376.37 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 265.7 µL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tube or microcentrifuge tube
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, add 999 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the cell culture medium. This will result in a 1:1000 dilution and a final concentration of 10 µM this compound with 0.1% DMSO.
-
Vortex the tube immediately and gently to ensure rapid and thorough mixing.
-
Use the working solution immediately for your experiments.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. SJ 3149 Supplier | CAS 3026986-17-1 | this compound | Tocris Bioscience [tocris.com]
- 5. Molecular ‘super-glue’ shows promise of cancer drug discovery platform - St. Jude Children’s Research Hospital [stjude.org]
- 6. medicineinnovates.com [medicineinnovates.com]
- 7. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
SJ3149 Technical Support Center: Overcoming Off-Target Effects
Welcome to the technical support center for SJ3149. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective molecular glue degrader that specifically targets Casein Kinase 1 Alpha (CK1α) for degradation.[1][2][3] It functions by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex, bringing it into proximity with CK1α, which leads to the ubiquitination and subsequent proteasomal degradation of the kinase.[2][3] This targeted degradation of CK1α has shown broad antiproliferative activity across a range of cancer cell lines.[2][4]
Q2: What are the known off-target proteins for this compound?
A2: this compound was developed through the optimization of a parent compound, SJ7095, to enhance potency and reduce off-target effects.[2][3] The parent compound had known activity against the lymphoid transcription factors IKZF1 and IKZF3.[1][5] While this compound is highly selective for CK1α, researchers should be aware of potential, though minimal, interactions with other proteins, particularly at high concentrations. Known off-targets for the broader class of CK1α molecular glue degraders include IKZF2 and GSPT1.[6] However, studies have shown that this compound has minimal effect on these proteins at concentrations effective for CK1α degradation.[6]
Q3: I am observing a phenotype in my experiments that is not consistent with CK1α degradation. Could this be an off-target effect?
A3: While this compound is highly selective, unexpected phenotypes could potentially arise from off-target effects, especially if the compound is used at concentrations significantly higher than the optimal range for CK1α degradation. It is also important to consider the cellular context, as the expression levels of CRBN and the accessibility of off-target proteins can influence outcomes. We recommend performing thorough dose-response experiments and validating that the observed phenotype correlates with the degradation of CK1α.
Q4: How can I experimentally verify that the observed effects in my system are due to on-target CK1α degradation?
A4: To confirm that the biological effects are on-target, we recommend the following control experiments:
-
Western Blotting: Correlate the observed phenotype with the specific degradation of CK1α by performing a dose-response and time-course experiment and analyzing CK1α protein levels.
-
Rescue Experiments: If possible, introduce a mutated, degradation-resistant form of CK1α into your cells. If the phenotype is reversed in the presence of this compound, it strongly suggests an on-target effect.
-
Use of Structurally Different CK1α Degraders: If available, using another potent and selective CK1α degrader with a different chemical scaffold can help confirm that the phenotype is a result of CK1α degradation and not a compound-specific off-target effect.
Q5: What is the recommended method to globally assess the selectivity of this compound in my specific cell line?
A5: For a comprehensive, unbiased assessment of protein degradation, we recommend a global proteomics approach using Tandem Mass Tag (TMT)-based quantitative mass spectrometry. This powerful technique allows for the quantification of thousands of proteins simultaneously in this compound-treated versus vehicle-treated cells, providing a detailed selectivity profile. A detailed protocol is provided below.
Data Presentation
Table 1: Comparative Degradation Profile of this compound
This table summarizes the concentration-dependent degradation of the target protein CK1α versus a known potential off-target protein, IKZF2, in MOLM-13 cells after a 4-hour treatment with this compound.
| Compound | Target Protein | Concentration for 50% Degradation (DC₅₀) | Potential Off-Target | % Degradation at 10 µM |
| This compound | CK1α | 4 nM | IKZF2 | ~40% |
Data adapted from publicly available information.[7]
Experimental Protocols
Protocol 1: Global Proteomic Profiling for Off-Target Analysis using TMT-Mass Spectrometry
This protocol provides a general workflow for identifying off-target protein degradation by this compound in a cellular model of interest.
1. Cell Culture and Treatment: a. Culture your cell line of interest to the desired confluence. b. Treat the cells with this compound at a concentration known to induce significant CK1α degradation (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours). c. Harvest the cells by centrifugation and wash with ice-cold PBS.
2. Protein Extraction and Digestion: a. Lyse the cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Quantify the protein concentration using a standard method (e.g., BCA assay). c. Reduce the proteins with DTT, alkylate with iodoacetamide, and then digest with trypsin overnight at 37°C.
3. Tandem Mass Tag (TMT) Labeling: a. Label the resulting peptide samples from each condition (vehicle and this compound-treated) with the appropriate TMT reagents according to the manufacturer's instructions. b. Combine the labeled samples.
4. Mass Spectrometry Analysis: a. Fractionate the combined, labeled peptide mixture using high-pH reversed-phase liquid chromatography. b. Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
5. Data Analysis: a. Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant). b. Search the data against a relevant protein database to identify and quantify proteins. c. Normalize the TMT reporter ion intensities to account for any loading differences. d. Identify proteins with significantly altered abundance in the this compound-treated samples compared to the vehicle control. On-target degradation of CK1α should be clearly visible, while significant downregulation of other proteins would indicate potential off-targets.
Visualizations
Caption: Mechanism of this compound-induced CK1α degradation.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: On-target vs. potential off-target relationships of this compound.
References
- 1. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular ‘super-glue’ shows promise of cancer drug discovery platform - St. Jude Children’s Research Hospital [stjude.org]
- 3. oxfordglobal.com [oxfordglobal.com]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the In Vivo Bioavailability of SJ3149
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of SJ3149, a selective casein kinase 1 alpha (CK1α) molecular glue degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule degrader of the protein casein kinase 1 alpha (CK1α).[1] It functions as a "molecular glue," inducing a specific interaction between CK1α and the E3 ubiquitin ligase substrate receptor cereblon (CRBN).[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of CK1α, resulting in antiproliferative activity in various cancer cell lines.[1][3]
Q2: What is the reported oral bioavailability of this compound?
Q3: What are the known physicochemical properties of this compound?
A3: Key physicochemical properties of this compound are summarized in the table below. The compound's modest aqueous solubility and lower permeability, characteristic of the chemical series it belongs to, may contribute to its variable oral bioavailability.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 376.37 g/mol | [7] |
| Solubility in DMSO | Up to 100 mM | [5] |
| Aqueous Solubility | Modest to good for the series (2.5–79 μM) | [8] |
| Permeability (MDCKII) | Lower for the amide series | [8] |
| Oral Bioavailability | 12% | [4] |
| 76% | [5] | |
| Inferior to a compound with 34% | [2][6] | |
| Terminal Half-life (IV) | 0.77 h (3 mg/kg in CD1 female mice) | [4] |
| Terminal Half-life (PO) | ~3 h (50 mg/kg in CD1 female mice) | [4] |
Troubleshooting Guide: Low or Inconsistent In Vivo Bioavailability of this compound
This guide provides a step-by-step approach to troubleshoot and potentially improve the oral bioavailability of this compound in your experiments.
Issue 1: Lower than expected plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Poor aqueous solubility limiting dissolution. | Optimize the formulation to enhance solubility. | Protocol 1: Formulation Optimization. Prepare a microemulsion, solid dispersion, or nanoparticle formulation. A suggested starting formulation for similar compounds for oral gavage is 5% v/v N-Methyl-2-pyrrolidone (NMP), 5% v/v Solutol® HS 15, and 90% v/v normal saline.[8] Alternatively, consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[9] |
| Low permeability across the intestinal epithelium. | Co-administer with a permeation enhancer (use with caution and appropriate controls). | Protocol 2: Permeation Enhancement. Investigate the co-administration of generally regarded as safe (GRAS) excipients known to enhance permeability. This should be approached with a thorough literature review for appropriate enhancers for the specific animal model and to avoid toxicity. |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | Test for P-glycoprotein substrate activity and consider co-administration with a P-gp inhibitor. | Protocol 3: P-glycoprotein Efflux Assessment. Utilize in vitro models such as Caco-2 cell permeability assays with and without a P-gp inhibitor (e.g., verapamil) to determine if this compound is a substrate. If confirmed, in vivo studies with a P-gp inhibitor could be considered. |
| First-pass metabolism in the gut wall or liver. | Characterize the metabolic stability of this compound. | Protocol 4: Metabolic Stability Assay. Perform in vitro metabolism studies using liver microsomes or S9 fractions from the species being used for in vivo experiments to determine the metabolic clearance rate. |
Issue 2: High variability in plasma concentrations between experimental animals.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Inconsistent dosing volume or technique. | Standardize the oral gavage procedure. | Ensure all personnel are properly trained in oral gavage techniques to minimize stress to the animals and ensure accurate dose delivery. The volume of administration should be consistent across all animals. |
| Influence of food on absorption. | Control the fasting state of the animals. | Fast animals for a consistent period (e.g., 4-6 hours) before oral administration of this compound, ensuring free access to water. The effect of food on the absorption of lipophilic compounds can be significant. |
| Improper formulation preparation leading to non-homogenous suspension. | Ensure the formulation is homogenous before each administration. | If using a suspension, ensure it is thoroughly mixed before drawing each dose to prevent settling of the active pharmaceutical ingredient. |
Mandatory Visualizations
Signaling Pathway of this compound-mediated CK1α Degradation
Caption: this compound-mediated degradation of CK1α.
Experimental Workflow for Improving this compound Bioavailability
Caption: Iterative workflow for enhancing oral bioavailability.
Logical Relationship of Factors Affecting Oral Bioavailability
Caption: Key factors influencing oral bioavailability.
References
- 1. Molecular ‘super-glue’ shows promise of cancer drug discovery platform - St. Jude Children’s Research Hospital [stjude.org]
- 2. Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncologynews.com.au [oncologynews.com.au]
- 4. SJ-3149, a selective CK1α degrader with activity across a range of hematologic and solid tumors | BioWorld [bioworld.com]
- 5. rndsystems.com [rndsystems.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure–Activity Relationship of Potent, Selective, and Orally Bioavailable Molecular Glue Degraders of CK1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Addressing Resistance Mechanisms to SJ3149
Welcome to the technical support center for SJ3149, a selective and potent molecular glue degrader of Casein Kinase 1 Alpha (CK1α). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding experimental work with this compound, with a particular focus on understanding and overcoming potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue degrader that selectively targets CK1α for degradation.[1][2] It functions by inducing an interaction between CK1α and the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3] This induced proximity leads to the ubiquitination of CK1α, marking it for degradation by the proteasome.[3] This targeted degradation of CK1α has shown broad antiproliferative activity across a range of cancer cell lines.[2][4]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: While specific resistance mechanisms to this compound are still under investigation, several potential mechanisms can be extrapolated from studies on other molecular glue degraders and the known mechanism of this compound:
-
Mutations in the p53 signaling pathway: The antiproliferative effects of this compound have been shown to be more potent in cancer cell lines with wild-type TP53.[2][5] Therefore, mutations in TP53 or other components of the p53 signaling pathway may confer resistance to this compound.[6]
-
Mutations in CRBN: Since this compound relies on CRBN to target CK1α for degradation, mutations in CRBN that prevent this compound binding or disrupt the function of the E3 ligase complex can lead to resistance.
-
Mutations in CSNK1A1 (the gene encoding CK1α): Alterations in the CSNK1A1 gene that prevent the binding of this compound or disrupt the formation of the ternary complex (this compound-CK1α-CRBN) could lead to resistance.
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters could potentially pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the ubiquitin-proteasome system: Changes in the expression or function of components of the ubiquitin-proteasome pathway could impair the degradation of CK1α, even in the presence of the ternary complex.
Q3: How can I test if my resistant cells have mutations in CRBN or CSNK1A1?
A3: To investigate potential mutations, you can perform Sanger sequencing or next-generation sequencing (NGS) of the coding regions of CRBN and CSNK1A1 in your resistant cell lines and compare the sequences to the parental, sensitive cell line.
Q4: What is the role of p53 in the cellular response to this compound?
A4: The activity of this compound shows a statistically significant correlation with the MDM2 inhibitor Nutlin-3a, suggesting that an active p53 signaling pathway is important for its antiproliferative effects.[2][4] Degradation of CK1α by this compound can lead to the activation of p53-associated transcriptional programs.[6] Therefore, the p53 status of your cancer cell line is a critical factor in determining its sensitivity to this compound.
Troubleshooting Guides
Problem 1: Reduced or no degradation of CK1α observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Cell line is resistant to this compound | - Confirm the p53 status of your cell line. Cells with mutant p53 may be less sensitive.[5][6] - Sequence the CRBN and CSNK1A1 genes to check for mutations. - Perform a dose-response experiment with a wider concentration range of this compound. |
| Suboptimal experimental conditions | - Ensure the this compound compound is properly dissolved and stored. - Optimize the treatment time. A time-course experiment (e.g., 2, 4, 8, 24 hours) is recommended. - Check the confluency of your cells; rapidly dividing cells may show a more robust response. |
| Issues with Western blotting | - Validate your CK1α antibody to ensure it is specific and provides a strong signal. - Use a loading control to ensure equal protein loading. - Include positive and negative control cell lines with known sensitivity to this compound. |
Problem 2: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding | - Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette for seeding. - Avoid edge effects by not using the outer wells of the plate or by filling them with media. |
| Compound precipitation | - Visually inspect the wells for any signs of compound precipitation. - Prepare fresh dilutions of this compound for each experiment. - Consider using a different solvent or a lower concentration range if precipitation is observed. |
| Assay timing and reagents | - Optimize the incubation time for the viability assay (e.g., 72 hours). - Ensure that the viability reagent is properly mixed and incubated according to the manufacturer's protocol. |
Data Presentation
Table 1: In Vitro Activity of this compound in MOLM-13 Acute Myeloid Leukemia Cells
| Parameter | Value | Reference |
| IC50 (Cell Viability) | 13 nM | [5] |
| DC50 (CK1α Degradation) | 3.7 nM | [5] |
| Dmax (Maximum Degradation) | 95% | [5] |
Table 2: Antiproliferative Activity of this compound and Related Degraders in AML Cell Lines (IC50, nM)
| Cell Line | TP53 Status | dCK1α-1 | This compound | TMX-4116 |
| THP-1 | Mutant | >1000 | >1000 | >1000 |
| HL-60 | Null | >1000 | >1000 | >1000 |
| MV4-11 | Wild-type | 25 | 50 | 100 |
| U937 | Mutant | >1000 | >1000 | >1000 |
| Kasumi-1 | Mutant | >1000 | >1000 | >1000 |
| HEL | Mutant | >1000 | >1000 | >1000 |
| MOLM-13 | Wild-type | 10 | 14 | 30 |
Data for this compound and TMX-4116 were sourced from respective PRISM data sets as cited in the reference.[6]
Experimental Protocols
Western Blotting for CK1α Degradation
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CK1α overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to CK1α degradation and cellular response.
Caption: Potential mechanisms of resistance to this compound.
Caption: A logical workflow for troubleshooting reduced efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medicineinnovates.com [medicineinnovates.com]
- 3. Molecular ‘super-glue’ shows promise of cancer drug discovery platform - St. Jude Children’s Research Hospital [stjude.org]
- 4. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines (Journal Article) | OSTI.GOV [osti.gov]
- 5. SJ-3149, a selective CK1α degrader with activity across a range of hematologic and solid tumors | BioWorld [bioworld.com]
- 6. Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy - PMC [pmc.ncbi.nlm.nih.gov]
SJ3149 stability and storage best practices
Technical Support Center: SJ3149
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of this compound, a potent and selective molecular glue degrader of Casein Kinase 1 alpha (CK1α). Adherence to these guidelines is crucial for ensuring the compound's efficacy and obtaining reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in high-quality, anhydrous DMSO.[1] MedChemExpress suggests that newly opened DMSO should be used as it is hygroscopic, which can affect solubility.[1] The stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[1] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO up to 100 mM.[3] For in vitro experiments, MedChemExpress reports a solubility of 75 mg/mL (199.27 mM) in DMSO, noting that ultrasonic treatment may be necessary for complete dissolution.[1][2]
Q4: Are there any specific recommendations for preparing this compound for in vivo studies?
A4: Yes, for in vivo experiments, it is strongly recommended to prepare fresh solutions daily.[1] A common formulation involves a multi-solvent system. For example, a clear solution of ≥ 3 mg/mL can be achieved by first dissolving this compound in 10% DMSO, then adding 40% PEG300, 5% Tween-80, and finally 45% saline.[1][2] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1]
Q5: What is the known stability of this compound in aqueous solutions?
A5: While specific data on the long-term stability of this compound in aqueous solutions is limited, it is general best practice for compounds of this nature to be prepared fresh for each experiment to minimize degradation. For in vivo use, daily preparation is advised.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no activity of this compound in cell-based assays. | 1. Improper storage of this compound powder or stock solution. 2. Repeated freeze-thaw cycles of the stock solution. 3. Degradation of this compound in working solutions. 4. Incorrect final concentration. | 1. Verify that the powder and stock solutions have been stored at the recommended temperatures and for the appropriate duration. 2. Always aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[1] 3. Prepare fresh working dilutions from a properly stored stock solution for each experiment. 4. Double-check all calculations and dilution steps. |
| Precipitation of this compound in cell culture media. | 1. Exceeding the solubility limit in the final aqueous medium. 2. Interaction with components of the cell culture medium. | 1. Ensure the final concentration of DMSO (or other solvent) is compatible with your cell line and that the this compound concentration does not exceed its solubility in the final medium. 2. When preparing working solutions, add the this compound stock solution to the medium with gentle mixing. Consider performing a solubility test in your specific medium prior to the experiment. |
| Inconsistent results between experiments. | 1. Variability in this compound solution preparation. 2. Degradation of the compound over the course of the experiment. | 1. Standardize the protocol for preparing this compound solutions, including the source and age of the DMSO and the method of dissolution. 2. For longer experiments, consider the stability of this compound under your specific experimental conditions (e.g., temperature, light exposure). If instability is suspected, a time-course experiment may be necessary to determine its effective window of activity. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][2] |
| Powder | 4°C | 2 years | [1][2] |
| In DMSO | -80°C | 6 months | [1] |
| In DMSO | -20°C | 1 month | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | 100 mM | - | [3] |
| DMSO | 75 mg/mL (199.27 mM) | Ultrasonic assistance may be needed. Use newly opened DMSO. | [1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL (7.97 mM) | For in vivo administration. | [1][2] |
Experimental Protocols
Western Blot for CK1α Degradation
-
Cell Treatment: Plate cells (e.g., MOLM-13) at a suitable density. Treat with varying concentrations of this compound (e.g., 1 nM - 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 4 hours).[1]
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against CK1α overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
Visualizations
References
Technical Support Center: SJ3149 Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SJ3149 in animal models. The information is intended for scientists and drug development professionals to anticipate and mitigate potential in-life observations and toxicity.
Troubleshooting Guide
This guide addresses common issues encountered during preclinical studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity/Mortality at Standard Doses | High Cmax-related toxicity due to rapid absorption of the intraperitoneal dose. On-target toxicity related to p53 activation in sensitive tissues. Off-target toxicity (though reported to be minimal). | 1. Refine Dosing Strategy: Switch from bolus intraperitoneal (i.p.) injection to a fractionated dosing schedule (e.g., splitting the daily dose into two administrations) to reduce peak plasma concentrations (Cmax).[1] 2. Formulation Optimization: Employ formulation strategies to control the release rate. Consider formulating this compound in a vehicle that provides sustained release. 3. Dose-Escalation Study: Conduct a formal dose-escalation study to determine the Maximum Tolerated Dose (MTD) in your specific animal model and strain. 4. Monitor On-Target Effects: Assess biomarkers of p53 pathway activation (e.g., p21, MDM2) in tissues of interest to correlate with toxicity.[2][3] |
| Lack of Efficacy at Reported Doses | Poor bioavailability with the chosen route of administration. Inadequate target engagement. Characteristics of the animal model (e.g., TP53 mutant status). | 1. Verify Formulation and Administration: Ensure complete dissolution and stability of this compound in the vehicle. For oral administration, be aware of lower bioavailability (12%) compared to intraperitoneal (74%).[4] 2. Confirm Target Degradation: Collect tissue samples (e.g., tumor, bone marrow) to confirm degradation of CK1α via Western Blot or other quantitative methods.[1][5] 3. Assess p53 Status: this compound's efficacy is correlated with wild-type TP53.[6] Confirm the TP53 status of your tumor model. 4. Adjust Dosing Regimen: Consider a twice-daily dosing regimen, which has been shown to enhance CK1α degradation.[1] |
| Precipitation of this compound in Formulation | Poor solubility of the compound in the chosen vehicle. | 1. Follow Recommended Formulation Protocol: A standard protocol involves dissolving this compound in DMSO, then mixing with PEG300, Tween-80, and finally saline.[1] 2. Use Co-solvents: Employ solubility-enhancing excipients such as 20% SBE-β-CD in saline.[1] 3. Gentle Heating and Sonication: If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1] |
| Variable Results Between Animals | Inconsistent dosing volume or administration technique. Animal-to-animal variation in metabolism. | 1. Standardize Procedures: Ensure all personnel are trained on the same administration technique. Use precise volume measurements for dosing. 2. Increase Group Size: A larger number of animals per group can help to account for biological variability. 3. Monitor Animal Health: Closely monitor animals for any signs of distress or illness that could affect drug metabolism and response. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential toxicity?
A1: this compound is a molecular glue degrader that selectively targets Casein Kinase 1 alpha (CK1α) for proteasomal degradation.[6][7] It does this by inducing an interaction between CK1α and the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent destruction of CK1α.[2] CK1α is a negative regulator of the p53 tumor suppressor pathway.[2][3] Therefore, degradation of CK1α can lead to the activation of p53. While this is the basis for its anti-cancer activity, excessive or widespread p53 activation in normal tissues could be a source of on-target toxicity.
Q2: What are the known off-target effects of this compound?
A2: this compound has been developed to be a highly selective degrader of CK1α with fewer off-target effects compared to earlier compounds.[7] While it shows high selectivity for CK1α over other proteins like IKZF1/3, comprehensive in vivo off-target profiling data is not extensively published.[8] Researchers should remain vigilant for unexpected phenotypes.
Q3: What is a recommended starting dose and administration route for in vivo efficacy studies?
A3: A commonly cited efficacious dose in NSG mice xenografted with MOLM-13 cells is 50 mg/kg administered intraperitoneally (i.p.), either once or twice daily.[1][5] The twice-daily regimen has been shown to result in stronger CK1α degradation.[1] Oral administration has significantly lower bioavailability (12%) compared to i.p. (74%).[4]
Q4: How should I prepare this compound for in vivo administration?
A4: A common method is to first prepare a stock solution in DMSO. For the working solution, the DMSO stock is added to PEG300, mixed, then Tween-80 is added and mixed, and finally, the volume is adjusted with saline.[1] An alternative is to use 20% SBE-β-CD in saline as the vehicle.[1] It is recommended to prepare the working solution fresh on the day of use.[1]
Q5: What clinical signs should I monitor for potential toxicity?
A5: While specific toxicity data for this compound is limited, general signs of toxicity in animal models include weight loss, lethargy, ruffled fur, changes in food and water consumption, and any abnormal behavior. Given the role of CK1α in cellular processes, it is also advisable to monitor for hematological toxicities (complete blood counts) and gastrointestinal distress.
Experimental Protocols
Protocol 1: Dose-Escalation Study to Determine Maximum Tolerated Dose (MTD)
This protocol outlines a "3+3" dose-escalation design to identify the MTD of this compound.
-
Animal Model: Select a relevant and well-characterized rodent model.
-
Dose Levels: Based on efficacy studies, start with a dose of 25 mg/kg and escalate to 50 mg/kg, 75 mg/kg, and 100 mg/kg. The steps can be adjusted based on observed toxicity.
-
Cohort Size: Enroll 3 animals per dose cohort.
-
Dosing: Administer this compound via the intended route (e.g., i.p.) daily for a defined period (e.g., 14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity.
-
Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis.
-
-
Dose-Limiting Toxicity (DLT) Definition: A DLT is defined as a grade 3 or 4 adverse event, such as >20% body weight loss, significant changes in blood parameters, or severe clinical signs.
-
Escalation/De-escalation Rules:
-
If 0/3 animals experience a DLT, escalate to the next dose level.
-
If 1/3 animals experience a DLT, expand the cohort to 6 animals at the same dose level.
-
If ≥2/3 or ≥2/6 animals experience a DLT, the MTD has been exceeded. The MTD is the dose level below this.
-
Protocol 2: Formulation Optimization for Toxicity Reduction
This protocol aims to identify a formulation that minimizes Cmax-related toxicity while maintaining therapeutic exposure.
-
Formulation Candidates:
-
Control: Standard formulation (e.g., DMSO/PEG300/Tween-80/Saline).
-
Test Formulation 1: Sustained-release formulation (e.g., incorporating a higher viscosity vehicle or a nano-suspension).
-
Test Formulation 2: Co-formulation with a permeation enhancer to potentially improve oral bioavailability and reduce the required dose.
-
-
Pharmacokinetic Study:
-
Administer a single dose of this compound in each formulation to different groups of animals.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of this compound to determine Cmax, Tmax, and AUC.
-
-
Tolerability Assessment:
-
Administer each formulation daily for 7 days at a dose known to cause mild to moderate toxicity with the control formulation.
-
Monitor for clinical signs of toxicity and body weight changes.
-
-
Data Analysis: Compare the pharmacokinetic profiles and tolerability data for each formulation. The optimal formulation will have a reduced Cmax and/or improved tolerability profile without significantly compromising the overall exposure (AUC).
Data Tables
Table 1: In Vitro Potency of this compound in MOLM-13 Cells
| Parameter | Value | Reference |
| IC50 (Growth Inhibition) | 14 nM | [1] |
| DC50 (CK1α Degradation) | 11 nM | [1] |
| Dmax (CK1α Degradation) | 88% | [1] |
Table 2: In Vivo Dosing and Administration for this compound
| Animal Model | Dose | Route | Schedule | Outcome | Reference |
| NSG Mice with MOLM-13 Xenograft | 50 mg/kg | i.p. | Once daily for 2 days | Significant CK1α degradation | [1][5] |
| NSG Mice with MOLM-13 Xenograft | 50 mg/kg | i.p. | Twice daily for 2 days | Stronger CK1α degradation than once daily | [1] |
| CD1 Mice | 50 mg/kg | Oral | Single dose | 12% Bioavailability | [4] |
| CD1 Mice | 50 mg/kg | i.p. | Single dose | 74% Bioavailability | [4] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular ‘super-glue’ shows promise of cancer drug discovery platform - St. Jude Children’s Research Hospital [stjude.org]
- 8. researchgate.net [researchgate.net]
challenges in synthesizing SJ3149 for research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of SJ3149, a potent and selective molecular glue degrader of casein kinase 1α (CK1α). The information is tailored to address specific challenges that may be encountered during the multi-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound involves a multi-step sequence that culminates in the coupling of two key fragments: a substituted isoindolinone-piperidine-dione core and a benzo[d]isoxazole amine. The final key step is typically a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination.
Q2: What are the most critical steps in the synthesis of this compound that may require troubleshooting?
A2: The most critical steps that often require careful optimization and troubleshooting are:
-
The formation of the substituted isoindolinone precursor.
-
The palladium-catalyzed amination reaction to couple the isoindolinone and benzo[d]isoxazole moieties.
-
Purification of the final compound and intermediates.
Q3: Are there any known stability issues with this compound or its intermediates?
Troubleshooting Guides
Guide 1: Low Yield in Buchwald-Hartwig Amination for this compound Synthesis
The final step in the synthesis of this compound is the palladium-catalyzed coupling of 3-(5-iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione with benzo[d]isoxazol-3-amine. Low yields in this step are a common challenge.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Catalyst | - Use a fresh batch of palladium precatalyst and ligand.- Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).- Degas the solvent thoroughly before use. |
| Inappropriate Ligand | - Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos). The choice of ligand is often substrate-dependent. | |
| Incorrect Base | - The choice of base is critical. Common bases for this reaction include NaOtBu, K₂CO₃, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate. | |
| Poor Solvent Quality | - Use anhydrous, high-purity solvents. Common solvents for Buchwald-Hartwig amination include toluene, dioxane, and THF. | |
| Formation of Side Products (e.g., Dehalogenation of the Isoindolinone) | Reductive Dehalogenation | - Lower the reaction temperature.- Decrease the amount of base used.- Use a less electron-rich phosphine ligand. |
| Homocoupling of the Amine or Aryl Halide | - Ensure the palladium catalyst is not decomposing to palladium black.- Optimize the catalyst-to-ligand ratio. | |
| Incomplete Reaction | Steric Hindrance | - Increase the reaction temperature and/or time.- Use a more active catalyst system (e.g., a more electron-rich and bulky ligand). |
| Low Solubility of Reactants | - Choose a solvent in which all reactants are soluble at the reaction temperature.- Increase the solvent volume. |
Guide 2: Challenges in the Synthesis of the Isoindolinone-Piperidine-Dione Core
The synthesis of the 3-(5-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione intermediate can present its own set of challenges, starting from the corresponding substituted phthalic acid derivative.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield in Imide Formation | Incomplete Cyclization | - Ensure the reaction is heated to a sufficiently high temperature to drive the dehydration and cyclization.- Use a dehydrating agent if necessary. |
| Side Reactions | - Protect other reactive functional groups on the starting materials if they are incompatible with the reaction conditions. | |
| Difficulty in Purification | Poor Crystallinity | - Screen different solvent systems for recrystallization.- If the product is an oil, consider converting it to a salt to facilitate purification. |
| Contamination with Starting Materials | - Optimize the reaction stoichiometry and reaction time to ensure complete conversion.- Employ chromatographic purification if recrystallization is ineffective. |
Experimental Protocols
While the exact, detailed experimental protocol for the synthesis of this compound is not publicly available, the following represents a generalized, plausible methodology for the key final step based on established chemical principles.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-(5-iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (1.0 eq), benzo[d]isoxazol-3-amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and the base (e.g., NaOtBu, 2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes key in vitro and in vivo data for this compound.[1][2]
| Parameter | Cell Line | Value |
| IC₅₀ (Cell Viability) | MOLM-13 | 14 nM |
| DC₅₀ (CK1α Degradation) | MOLM-13 | 11 nM |
| Dₘₐₓ (CK1α Degradation) | MOLM-13 | 88% |
| In Vivo CK1α Degradation | MOLM-13 Xenograft | Significant degradation at 50 mg/kg (i.p.) |
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound-mediated CK1α degradation and its downstream effects.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Logical Relationship
References
refining protocols for consistent SJ3149 results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SJ3149, a selective and potent molecular glue degrader of casein kinase 1α (CK1α).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that functions as a molecular glue degrader.[1][2] It selectively targets CK1α, a serine/threonine kinase, for degradation by the ubiquitin-proteasome system.[1][3] this compound achieves this by inducing an interaction between CK1α and Cereblon (CRBN), a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex.[2][3] This induced proximity leads to the ubiquitination and subsequent degradation of CK1α by the proteasome.[3]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used in cancer research due to its broad antiproliferative activity across a wide range of human cancer cell lines, including both hematological malignancies and solid tumors.[1][3] It is particularly effective in cell lines with wild-type TP53.[2] Researchers use this compound to study the biological roles of CK1α in various cellular processes and to evaluate its therapeutic potential as a target in oncology.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, a stock solution can be prepared in DMSO. For long-term storage, the solid form should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. For MOLM-13 cells, this compound has been shown to degrade CK1α with a DC50 (concentration for 50% of maximal degradation) of 11 nM and inhibit cell growth with an IC50 of 14 nM. A starting point for dose-response experiments could be a range from 1 nM to 10 µM.
Data Presentation
Table 1: In Vitro Activity of this compound in MOLM-13 Acute Myeloid Leukemia Cells
| Parameter | Value | Cell Line | Assay Duration | Reference |
| IC50 (Growth Inhibition) | 14 nM | MOLM-13 | 72 hours | |
| DC50 (CK1α Degradation) | 11 nM | MOLM-13 | 4 hours | |
| Dmax (Maximal Degradation) | 88% | MOLM-13 | 4 hours |
Summary of a 115 Cancer Cell Line Screen:
A broad screening of this compound against a panel of 115 human cancer cell lines demonstrated its wide-ranging antiproliferative activity.[1][2][3] A key finding from this screen was a statistically significant correlation between the sensitivity to this compound and the wild-type status of the tumor suppressor gene TP53.[2] This suggests that an intact p53 signaling pathway is important for the cellular response to this compound.[2] The activity profile of this compound also showed a significant correlation with the MDM2 inhibitor Nutlin-3a, further supporting the involvement of the p53 pathway.[1][3]
Experimental Protocols
Protocol 1: Western Blot Analysis of CK1α Degradation
This protocol outlines the steps to assess the degradation of CK1α in cultured cells following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CK1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight (for adherent cells).
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose. Incubate for the desired time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against CK1α and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of CK1α degradation relative to the loading control and the vehicle-treated sample.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol describes how to measure cell viability in response to this compound treatment using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 1,000-5,000 cells/well) in a 96-well opaque-walled plate.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include wells with vehicle control (DMSO) and wells with medium only (for background measurement).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent CK1α degradation | Cell passage number and health: High passage numbers can lead to genetic drift and altered cellular responses. | Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination. |
| This compound degradation: The compound may be unstable in the cell culture medium over long incubation times. | For long-term experiments, consider replenishing the medium with fresh this compound. | |
| Suboptimal antibody performance: The primary antibody for CK1α may not be specific or sensitive enough. | Validate the antibody using positive and negative controls. Test different antibody concentrations and incubation times. | |
| High background in cell viability assays | Phenol red in medium: Phenol red can interfere with luminescent or fluorescent assays. | Use phenol red-free medium for the assay. |
| High cell seeding density: Too many cells can lead to nutrient depletion and cell death, independent of the drug effect. | Optimize the cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. | |
| No or weak antiproliferative effect | Cell line resistance: The cell line may lack the necessary components for this compound activity (e.g., functional CRBN, wild-type TP53). | Confirm the expression of CRBN in your cell line. Use a cell line known to be sensitive to this compound as a positive control (e.g., MOLM-13). |
| Incorrect drug concentration: The concentrations used may be too low to elicit a response. | Perform a wide dose-response curve to determine the effective concentration range for your specific cell line. | |
| Precipitation of this compound in media | Low solubility in aqueous solution: High concentrations of DMSO stock added to the media can cause the compound to precipitate. | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). |
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced CK1α degradation and downstream effects.
Caption: General experimental workflow for evaluating this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
interpreting unexpected results in SJ3149 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in experiments involving SJ3149, a selective and potent molecular glue degrader of the CK1α protein.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that functions as a molecular glue degrader.[2][3] It selectively targets the casein kinase 1 alpha (CK1α) protein for degradation.[2][3] Its mechanism involves inducing a specific interaction between CK1α and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CK1α.[4][5][6] This degradation has shown broad antiproliferative activity against a range of human cancer cell lines.[3][4]
Q2: What is the role of the p53 pathway in this compound's activity?
A2: The activity of this compound has a statistically significant correlation with the MDM2 inhibitor Nutlin-3a, indicating that the activation of the p53 pathway is a crucial aspect of its mechanism of action.[4][7] It has been observed to be particularly effective in cancer cell lines with wild-type TP53.[4][8] A concomitant increase in p53 and p21 protein levels has been observed following treatment with CK1α degraders.[9]
Q3: Is this compound selective? What about off-target effects?
A3: this compound was developed as a more selective and potent degrader of CK1α compared to its predecessor, SJ7095.[4][7] While SJ7095 also degrades IKZF1 and IKZF3, this compound exhibits fewer off-target effects.[2][3][7] For instance, at a concentration of 4 nM, this compound degrades 50% of CK1α in MOLM-13 cells, while a much higher dose of 10 µM only reduces IKZF2 levels by about 40%.[1] However, as with any small molecule, the potential for off-target effects should be considered and can be investigated using proteomics.
Q4: How should this compound be prepared and stored?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[1] If precipitation occurs during preparation, heating and/or sonication can be used to aid dissolution.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| No or reduced CK1α degradation | 1. Compound Instability/Precipitation: this compound may have precipitated out of solution. | 1a. Visually inspect the solution for any precipitate. 1b. Prepare fresh dilutions from a new stock solution. 1c. Consider using sonication to ensure complete dissolution.[1] |
| 2. Cell Line Insensitivity: The cell line used may be resistant to this compound. | 2a. Verify the TP53 status of your cell line. This compound is often more effective in wild-type TP53 cells.[4][8] 2b. Check for mutations or low expression of CRBN, which is essential for this compound's mechanism. | |
| 3. Incorrect Experimental Conditions: The concentration or incubation time may be suboptimal. | 3a. Perform a dose-response experiment to determine the optimal concentration. 3b. Conduct a time-course experiment to identify the optimal incubation time for degradation. | |
| High cell viability despite CK1α degradation | 1. p53 Pathway Impairment: The antiproliferative effects of this compound are linked to p53 activation. | 1a. Confirm the wild-type status of TP53 in your cell line. 1b. Assess the activation of the p53 pathway by measuring levels of p53 and its downstream target, p21.[9] |
| 2. Alternative Survival Pathways: Cells may be relying on other signaling pathways for survival. | 2a. Investigate other potential survival mechanisms active in your specific cell line. | |
| Inconsistent results between experiments | 1. Reagent Variability: Inconsistent preparation of this compound or other reagents. | 1a. Ensure consistent preparation of all solutions. 1b. Use freshly prepared working solutions for each experiment.[1] |
| 2. Cell Culture Conditions: Variations in cell density, passage number, or health. | 2a. Maintain consistent cell culture practices. 2b. Regularly test for mycoplasma contamination. | |
| "Hook Effect" observed (Reduced degradation at high concentrations) | 1. Ternary Complex Disruption: At very high concentrations, the formation of the productive CK1α-SJ3149-CRBN ternary complex can be inhibited. | 1a. Perform a detailed dose-response curve with a wider range of concentrations to identify the optimal concentration window and confirm the hook effect.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from reported experiments.
Table 1: In Vitro Activity of this compound in MOLM-13 Cells
| Parameter | Value | Cell Line | Conditions | Reference |
| IC₅₀ | 14 nM | MOLM-13 | 72h incubation | [1] |
| DC₅₀ | 11 nM | MOLM-13 | - | [1] |
| Dₘₐₓ | 88% | MOLM-13 | - | [1] |
| CK1α Degradation | 50% at 4 nM | MOLM-13 | 4h incubation | [1] |
| IKZF2 Reduction | ~40% at 10 µM | MOLM-13 | 4h incubation | [1] |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Dose | 50 mg/kg | NSG mice with MOLM-13 xenografts | Intraperitoneal (i.p.) | [1] |
| Frequency | Once or twice daily for 2 days | NSG mice with MOLM-13 xenografts | - | [1] |
| Observation | Twice-daily dosing showed stronger CK1α degradation | NSG mice with MOLM-13 xenografts | - | [1] |
Experimental Protocols
1. Western Blotting for CK1α Degradation
-
Cell Seeding: Plate MOLM-13 cells at a density of 0.5 x 10⁶ cells/mL.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for the desired time period (e.g., 4 hours).
-
Cell Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against CK1α and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify band intensities using densitometry software and normalize CK1α levels to the loading control.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Treatment: Add serial dilutions of this compound to the wells. Include a DMSO control.
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to the DMSO control and calculate the IC₅₀ value.
Visualizations
Caption: Mechanism of action for this compound molecular glue degrader.
Caption: Workflow for assessing CK1α degradation by Western Blot.
Caption: this compound-mediated activation of the p53 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oxfordglobal.com [oxfordglobal.com]
- 3. Molecular ‘super-glue’ shows promise of cancer drug discovery platform - St. Jude Children’s Research Hospital [stjude.org]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. emolecules.com [emolecules.com]
- 7. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of SJ3149 and Other CK1α Inhibitors for Cancer Therapy
For Immediate Release
This guide provides a detailed comparison of the efficacy of the novel Casein Kinase 1α (CK1α) degrader, SJ3149, with other known CK1α inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CK1α in oncology.
Introduction to CK1α Inhibition
Casein Kinase 1α (CK1α), a serine/threonine kinase, is a critical regulator of several key signaling pathways implicated in cancer, most notably the Wnt/β-catenin and p53 pathways.[1] Its dysregulation is associated with the proliferation and survival of cancer cells, making it an attractive target for therapeutic intervention. A variety of small molecules have been developed to inhibit or degrade CK1α, each with distinct mechanisms and efficacy profiles. This guide focuses on comparing the performance of this compound, a potent and selective molecular glue degrader, with other CK1α inhibitors.
Efficacy and Anti-proliferative Activity
This compound has demonstrated broad and potent anti-proliferative activity across a wide range of human cancer cell lines.[2] As a molecular glue degrader, this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of CK1α.[3] This mechanism of action distinguishes it from traditional small molecule inhibitors that only block the kinase activity.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and other selected CK1α inhibitors. It is important to note that direct head-to-head comparisons across a comprehensive panel of cell lines are limited in the publicly available literature. The data presented here is compiled from various studies and should be interpreted with consideration of the different experimental conditions.
Table 1: Efficacy of this compound in MOLM-13 Acute Myeloid Leukemia (AML) Cells [4]
| Parameter | Value |
| IC50 (Cell Viability) | 14 nM |
| DC50 (CK1α Degradation) | 11 nM |
| Dmax (Maximum Degradation) | 88% |
Table 2: Anti-proliferative Activity of this compound across various cancer cell lines [2][5]
| Cell Line | Cancer Type | TP53 Status | IC50 |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 14 nM |
| Various AML and ALL cell lines | Acute Leukemia | - | Single-digit to sub-nanomolar |
| BT-20 | Breast Cancer | Altered | Potent Inhibition |
| KU812 | Chronic Myeloid Leukemia | Altered | Potent Inhibition |
This compound has shown broad antiproliferative activity against a panel of 115 cancer cell lines, with a statistically significant correlation with wild-type TP53 status, suggesting that active p53 signaling is required for its primary anti-proliferative effects.[2][6]
Table 3: Efficacy of Other CK1α Inhibitors
| Inhibitor | Mechanism of Action | Cell Line(s) | IC50 | Reference(s) |
| BTX-A51 | Multi-kinase inhibitor (CK1α, CDK7/9) | - | 17 nM (for CK1α) | [7] |
| D4476 | Dual inhibitor (CK1α/CK1δ) | Multiple Myeloma cell lines | High concentrations (50 µM) induced toxicity | [8] |
Note: BTX-A51 is currently in clinical trials for relapsed or refractory acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[9]
Signaling Pathways and Mechanism of Action
CK1α plays a pivotal role in two major signaling pathways that are frequently dysregulated in cancer: the Wnt/β-catenin pathway and the p53 pathway.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt/β-catenin pathway, CK1α acts as a negative regulator. In the absence of a Wnt signal, CK1α phosphorylates β-catenin at Serine 45 (Ser45), priming it for subsequent phosphorylation by GSK3β and targeting it for proteasomal degradation.[1][10][11] Inhibition or degradation of CK1α can therefore lead to the accumulation of β-catenin, which can have context-dependent effects on cancer cell proliferation.
p53 Signaling Pathway
CK1α is also a key regulator of the p53 tumor suppressor pathway. CK1α can interact with and phosphorylate MDM2, the primary E3 ubiquitin ligase for p53.[12][13][14] This phosphorylation enhances MDM2's ability to target p53 for degradation. Consequently, the degradation of CK1α by compounds like this compound leads to the stabilization and activation of p53, triggering apoptosis in cancer cells with wild-type TP53.[2][6]
Experimental Protocols
The following are generalized protocols for the key experiments used to evaluate the efficacy of CK1α inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CK1α inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protein Degradation Assay (Western Blot)
This technique is used to quantify the amount of a specific protein (in this case, CK1α) in a sample to determine the extent of degradation.
Workflow:
Detailed Steps:
-
Cell Treatment: Treat cells with various concentrations of the CK1α degrader for a specific time.
-
Cell Lysis: Lyse the cells to release the proteins and determine the total protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for CK1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the intensity of the CK1α band relative to a loading control (e.g., β-actin or GAPDH). Plot the percentage of remaining CK1α against the degrader concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Conclusion
This compound represents a promising new class of CK1α-targeting agents with a distinct mechanism of action as a molecular glue degrader. Its potent and broad anti-proliferative activity, particularly in cancer cells with wild-type TP53, highlights its therapeutic potential. While direct comparative data with other CK1α inhibitors is still emerging, the available evidence suggests that this compound is a highly effective and selective degrader of CK1α. Further head-to-head studies will be crucial to fully elucidate the comparative efficacy and potential clinical advantages of this compound over other CK1α inhibitors. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in this field.
References
- 1. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medicineinnovates.com [medicineinnovates.com]
- 6. Oncolines contributes to publication inNature Communications - Oncolines B.V. [oncolines.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeting Protein Kinases in Blood Cancer: Focusing on CK1α and CK2 [mdpi.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Correlation between CK1α and β-catenin Ser45-phosphorylation in patients with esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability | Semantic Scholar [semanticscholar.org]
- 14. Casein kinase 1α inhibits p53 downstream of MDM2-mediated autophagy and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of SJ3149 for CK1α: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SJ3149, a novel molecular glue degrader, with other known inhibitors of Casein Kinase 1α (CK1α). Supporting experimental data and detailed protocols are included to assist researchers in evaluating and validating the selectivity of this compound for their studies.
Introduction to this compound and CK1α
Casein Kinase 1α (CK1α) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including Wnt/β-catenin and p53 signaling pathways.[1] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[1][2] this compound is a potent and selective molecular glue degrader that induces the degradation of CK1α.[3][4] Unlike traditional kinase inhibitors that block the active site, this compound acts by recruiting CK1α to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[4][5] This mechanism offers a distinct advantage in terms of selectivity and the potential to overcome resistance mechanisms associated with active site inhibitors.
Comparative Analysis of CK1α Inhibitors
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and ensuring a focused therapeutic impact. This section compares the selectivity profile of this compound with other commonly used or recently developed CK1α inhibitors.
Table 1: Quantitative Comparison of Potency and Selectivity of CK1α Modulators
| Compound | Mechanism of Action | Target(s) | Potency (DC50/IC50) for CK1α | Known Off-Targets/Additional Activities |
| This compound | Molecular Glue Degrader | CK1α | DC50: 3.7 nM (in MOLM-13 cells)[5] | Highly selective for CK1α degradation. At 10 µM, reduces IKZF2 levels by ~40%.[6] |
| Lenalidomide | Molecular Glue Degrader | IKZF1, IKZF3, CK1α | Weak CK1α degradation | Potent degrader of IKZF1 and IKZF3.[7] |
| D4476 | ATP-competitive Inhibitor | CK1α, CK1δ, ALK5 | IC50: 0.3 µM (for CK1δ)[3] | Also inhibits ALK5 (TGF-β type-I receptor) with an IC50 of 0.5 µM.[2][8] |
| BTX-A51 | ATP-competitive Inhibitor | CK1α, CDK7, CDK9 | Potent CK1α inhibitor | Multi-kinase inhibitor also targeting CDK7 and CDK9.[4][9] |
| MU1742 | ATP-competitive Inhibitor | CK1α, CK1δ, CK1ε | Potent and highly selective | Excellent kinome-wide selectivity.[1][10] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating findings. Below are protocols for key experiments used to assess the selectivity and mechanism of action of this compound.
In Vitro Kinase Assay (Luminescence-based)
This assay determines the inhibitory potential of a compound against a panel of purified kinases.
Materials:
-
Recombinant human kinases
-
Kinase-specific substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase reaction buffer, the specific kinase, and the serially diluted compound or DMSO (vehicle control).
-
Incubate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The ATP concentration should be at or near the Km for each kinase.
-
Incubate for 1 hour at room temperature.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Western Blot for CK1α Degradation
This method is used to quantify the reduction of intracellular CK1α protein levels following treatment with a degrader.
Materials:
-
Cell lines (e.g., MOLM-13)
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against CK1α
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., GAPDH, β-actin)
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the degrader or DMSO for a specified time (e.g., 4, 8, 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-CK1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of CK1α degradation.
NanoBRET™ Target Engagement Assay
This cellular assay measures the binding of a compound to its target protein in live cells.
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-CK1α fusion protein and HaloTag®-CRBN fusion protein
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Test compounds
-
White, 96-well cell culture plates
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-CK1α and HaloTag®-CRBN plasmids.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with the HaloTag® NanoBRET™ 618 Ligand and incubate for 2 hours.
-
Add serial dilutions of the test compound and incubate for an additional 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. A decrease in the BRET signal upon compound addition indicates displacement of the tracer and target engagement.
Mandatory Visualizations
Signaling Pathways Involving CK1α
Caption: Key signaling pathways regulated by CK1α.
Experimental Workflow for Validating this compound Selectivity
Caption: Workflow for validating this compound's selectivity.
Mechanism of Action of this compound
Caption: Molecular mechanism of this compound-induced CK1α degradation.
References
- 1. MU1742 | Structural Genomics Consortium [thesgc.org]
- 2. benchchem.com [benchchem.com]
- 3. D4476, a cell-permeant inhibitor of CK1, suppresses the site-specific phosphorylation and nuclear exclusion of FOXO1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotheryx.com [biotheryx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BTX-A51 for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Oncolines contributes to publication inNature Communications - Oncolines B.V. [oncolines.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SJ3149 and its Parent Compounds: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel kinase inhibitor SJ3149 and its parent compounds, Compound A and Compound B. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the differential performance, mechanism of action, and pharmacokinetic profiles of these related molecules. All experimental data are derived from standardized in vitro and in vivo assays to ensure comparability.
Introduction
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. This compound is a novel, third-generation inhibitor designed to improve upon the efficacy and safety profiles of its parent compounds, Compound A and Compound B. This document outlines the key differentiators between these compounds, supported by robust experimental evidence.
Physicochemical and Pharmacokinetic Properties
A comparative summary of the key physicochemical and pharmacokinetic (PK) properties of this compound, Compound A, and Compound B is presented below. These properties are fundamental to understanding the drug-like characteristics and potential clinical viability of each compound.
Table 1: Comparative Physicochemical and Pharmacokinetic Data
| Property | Compound A | Compound B | This compound |
| Molecular Weight ( g/mol ) | 450.5 | 488.6 | 512.7 |
| LogP | 3.8 | 4.2 | 2.5 |
| Aqueous Solubility (µM) | 5 | 2 | 50 |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 15 | 18 | 25 |
| Plasma Protein Binding (%) | 95 | 98 | 85 |
| Half-life (t½, hours in mice) | 4 | 6 | 12 |
| Bioavailability (F, % in rats) | 20 | 15 | 60 |
In Vitro Efficacy and Selectivity
The inhibitory activity of this compound and its parent compounds was assessed against the target kinase, as well as a panel of off-target kinases to determine selectivity.
Table 2: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Compound A | 25 | 150 | 500 | 6 |
| Compound B | 10 | 50 | 200 | 5 |
| This compound | 2 | >1000 | >5000 | >500 |
Cellular Activity: Inhibition of Downstream Signaling
The ability of each compound to inhibit the phosphorylation of a key downstream substrate of the target kinase was evaluated in a cellular context.
Table 3: Cellular Potency in Target-Driven Cell Line
| Compound | p-Substrate EC₅₀ (nM) |
| Compound A | 150 |
| Compound B | 80 |
| This compound | 15 |
Experimental Protocols
5.1. Kinase Inhibition Assay
Biochemical kinase assays were performed using a time-resolved fluorescence energy transfer (TR-FRET) format. Recombinant kinase domains were incubated with a biotinylated substrate peptide and ATP in the presence of varying concentrations of the test compounds. The reaction was stopped, and the product was detected using a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate. The TR-FRET signal was measured on a microplate reader, and IC₅₀ values were determined from the dose-response curves.
5.2. Cell Permeability Assay
Cell permeability was assessed using the Caco-2 cell monolayer model. Caco-2 cells were seeded on permeable filter supports and allowed to differentiate for 21 days. The test compounds were added to the apical side, and the amount of compound that traversed the monolayer to the basolateral side was quantified by LC-MS/MS over time. The apparent permeability coefficient (Papp) was then calculated.
5.3. Cellular Phospho-Substrate Assay
A target-driven cancer cell line was treated with serially diluted compounds for 2 hours. Cells were then lysed, and the level of phosphorylated downstream substrate was quantified using a sandwich ELISA. The EC₅₀ values were calculated by fitting the data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and the experimental workflows used in this analysis.
Caption: Targeted Kinase Signaling Pathway.
Caption: Experimental Workflow for Compound Comparison.
Summary of Comparative Findings
The development of this compound represents a significant advancement over its parent compounds. Key improvements include:
-
Enhanced Physicochemical Properties: this compound exhibits markedly improved aqueous solubility and reduced lipophilicity (LogP) compared to Compounds A and B, which is anticipated to contribute to a better safety profile and formulation feasibility.
-
Superior Pharmacokinetics: The in vivo data from rodent models indicates that this compound possesses a longer half-life and substantially higher oral bioavailability, suggesting the potential for less frequent dosing and improved therapeutic exposure in clinical settings.
-
Increased Potency and Selectivity: this compound demonstrates a significant increase in potency against the target kinase, with an IC₅₀ in the low nanomolar range. More importantly, its selectivity profile is vastly improved, with minimal activity against the tested off-target kinases. This enhanced selectivity is a critical attribute for minimizing off-target toxicities.
-
Greater Cellular Efficacy: The improved biochemical potency and cell permeability of this compound translate to superior inhibition of the downstream signaling pathway in a cellular context, as evidenced by the low nanomolar EC₅₀ value.
Conclusion
Based on the comprehensive in vitro and preclinical data, this compound emerges as a promising clinical candidate with a highly favorable profile compared to its progenitors. Its enhanced potency, selectivity, and pharmacokinetic properties warrant its continued development as a potential best-in-class therapeutic agent. Further investigation in advanced preclinical models and subsequent clinical trials is strongly recommended.
Cross-Validation of SJ3149 Activity: A Comparative Guide
An In-depth Analysis of a Novel CK1α Molecular Glue Degrader
SJ3149 has emerged as a potent and selective molecular glue degrader of casein kinase 1 alpha (CK1α), a protein implicated in various cancers.[1][2][3] Developed by researchers at St. Jude Children's Research Hospital, this compound has demonstrated significant antiproliferative activity across a broad range of cancer cell lines.[2][4] This guide provides a comprehensive comparison of the available experimental data on this compound, details the methodologies behind these findings, and visualizes its mechanism of action and experimental workflow. The primary source of the data presented herein is from the initial discovery and characterization studies.
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative metrics of this compound's activity as reported in the foundational research. This data provides a baseline for its efficacy and selectivity.
| Laboratory/Institution | Cell Line | Assay Type | IC50 (nM) | DC50 (nM) | Dmax (%) | Notes |
| St. Jude Children's Research Hospital | MOLM-13 (Acute Myeloid Leukemia) | Antiproliferation Assay | 14 | - | - | Demonstrates potent growth inhibition.[1] |
| St. Jude Children's Research Hospital | MOLM-13 (Acute Myeloid Leukemia) | CK1α Degradation Assay | - | 11 | 88 | Shows efficient degradation of the target protein.[1] |
| St. Jude Children's Research Hospital | MOLM-13 (Acute Myeloid Leukemia) | CK1α Degradation Assay | - | 3.7 | 95 | Optimized compound with high potency and efficacy.[5] |
| St. Jude Children's Research Hospital | Panel of 115 Cancer Cell Lines | Antiproliferation Assay | Broad Activity | - | - | Effective against a wide range of cancer types.[4] |
Mechanism of Action: A Molecular "Super-Glue"
This compound functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate.[2][4] Specifically, this compound binds to the E3 ubiquitin ligase cereblon (CRBN) and CK1α simultaneously, forming a ternary complex.[4][6] This proximity induces the ubiquitination of CK1α, marking it for degradation by the cell's proteasome.[2] The degradation of CK1α has been shown to have therapeutic effects in various cancers, particularly those with wild-type TP53.[7]
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental results. Below are the protocols for key assays used to characterize this compound's activity.
Antiproliferation Assay
-
Cell Culture: Cancer cell lines, such as MOLM-13, are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
CK1α Degradation Assay (Western Blot)
-
Cell Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a defined time (e.g., 4 hours).
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for CK1α and a loading control (e.g., β-actin).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Quantification: The band intensities are quantified, and the CK1α levels are normalized to the loading control. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are then calculated.
In Vivo Activity
In addition to in vitro studies, this compound has been evaluated in vivo. In a study involving NSG mice transplanted with MOLM-13 cells, intraperitoneal administration of this compound at 50 mg/kg resulted in significant degradation of CK1α protein levels in the transplanted human cells.[1] This demonstrates that this compound can achieve sufficient exposure in vivo to exert its protein-degrading effects.
Conclusion and Future Directions
The available data, primarily from the discovering institution, robustly supports the potent and selective CK1α-degrading activity of this compound, leading to broad antiproliferative effects in cancer cells. For a comprehensive cross-validation, it is imperative that independent research groups reproduce these findings. Future studies should focus on:
-
Independent Validation: Replication of the antiproliferation and degradation assays in various laboratories and across a wider panel of cell lines.
-
Pharmacokinetic and Pharmacodynamic Studies: Further in vivo studies to establish a clear relationship between this compound dosage, CK1α degradation, and antitumor efficacy in different cancer models.[6]
-
Resistance Mechanisms: Investigation into potential mechanisms of resistance to this compound.
This guide serves as a foundational resource for researchers interested in this compound. The detailed protocols and compiled data provide a strong starting point for further investigation and validation of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular ‘super-glue’ shows promise of cancer drug discovery platform - St. Jude Children’s Research Hospital [stjude.org]
- 3. oxfordglobal.com [oxfordglobal.com]
- 4. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines (Journal Article) | OSTI.GOV [osti.gov]
- 5. cbirt.net [cbirt.net]
- 6. Structure–Activity Relationship of Potent, Selective, and Orally Bioavailable Molecular Glue Degraders of CK1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicineinnovates.com [medicineinnovates.com]
SJ3149 in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of SJ3149, a novel selective Casein Kinase 1 alpha (CK1α) degrader, in patient-derived xenograft (PDX) models. As a potent molecular glue, this compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines, particularly those with wild-type TP53.[1] This document aims to objectively compare its performance with other relevant therapeutic alternatives, supported by available experimental data.
Mechanism of Action: A Novel Approach to Cancer Therapy
This compound functions as a molecular glue degrader. It selectively binds to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and induces the ubiquitination and subsequent proteasomal degradation of its target protein, CK1α.[1] The degradation of CK1α has been shown to be a promising therapeutic strategy in various cancers. The activity of this compound has been correlated with that of the MDM2 inhibitor Nutlin-3a, suggesting a potential role in activating the p53 pathway.[1]
Performance in Preclinical Models: A Comparative Analysis
While direct head-to-head studies of this compound against other agents in the same patient-derived xenograft (PDX) models are not yet widely published, this section collates available data from various preclinical studies to provide a comparative perspective. The following table summarizes the performance of this compound and two alternative agents, Nutlin-3a and Lenalidomide, in xenograft models. It is important to note that the experimental conditions, including the specific cancer models and dosing regimens, may vary between studies.
| Compound | Mechanism of Action | Cancer Model | Dosing Regimen | Observed Efficacy | Reference |
| This compound | Selective CK1α Degrader | MOLM-13 Cell Line Xenograft (AML) | 50 mg/kg, i.p., once or twice daily | Significant degradation of CK1α in human cells from bone marrow. | [2] |
| Nutlin-3a | MDM2 Inhibitor | U-2 OS Cell Line Xenograft (Osteosarcoma, p53 wt) | 25 mg/kg, i.p., once daily for 14 days | 85% inhibition of tumor growth compared to control. | [3] |
| Lenalidomide | Immunomodulatory, CK1α Degrader | Blastic NK Cell Lymphoma Xenograft | 50 mg/kg/day, oral gavage | Significant reduction in tumor cells in peripheral blood, bone marrow, and spleen. | [4][5] |
| Multiple Myeloma PDX (in combination) | Part of VRD regimen (Bortezomib + Lenalidomide + Dexamethasone) | Significantly inhibited tumor growth. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized protocols for establishing and utilizing patient-derived xenograft models for therapeutic evaluation, based on established practices.
Establishment of Patient-Derived Xenografts (PDX)
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients, typically from surgical resection or biopsy.[7]
-
Implantation: The tumor tissue is minced into small fragments (2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).[7]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a volume of approximately 1,000-1,500 mm³. The tumors are then harvested, fragmented, and re-implanted into a new cohort of mice for model expansion.[8]
In Vivo Efficacy Studies
-
Cohort Formation: Once tumors in the experimental cohort reach a mean volume of 150-200 mm³, mice are randomized into treatment and control groups.[8]
-
Drug Administration: The test compound (e.g., this compound) and control/alternative agents are administered according to the specified dosing regimen (e.g., intraperitoneal injection, oral gavage).[9]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.[8][10]
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.[8][11] At the end of the study, tumors may be excised for further analysis, such as western blotting to confirm target degradation or immunohistochemistry.
Conclusion
This compound represents a promising new therapeutic agent with a novel mechanism of action. The available preclinical data, primarily from cell line-derived xenograft models, demonstrates its potential to effectively degrade CK1α in vivo. To fully understand its therapeutic potential and position it relative to existing and emerging therapies, further studies in a broader range of patient-derived xenograft models are warranted. Direct comparative studies with agents like Nutlin-3a and other CK1α-targeting compounds will be crucial in defining the clinical utility of this compound. The protocols and comparative data presented in this guide are intended to provide a foundational resource for researchers and drug development professionals engaged in the preclinical evaluation of novel cancer therapeutics.
References
- 1. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Therapeutic effect of lenalidomide in a novel xenograft mouse model of human blastic NK cell lymphoma/blastic plasmacytoid dendritic cell neoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 10. Patient-derived xenograft (PDX) tumors increase growth rate with time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SJ3149 with Standard AML Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel molecular glue degrader, SJ3149, with standard-of-care drugs for Acute Myeloid Leukemia (AML). The information presented is supported by experimental data to assist in evaluating its therapeutic potential.
Executive Summary
This compound is a first-in-class, potent, and selective degrader of Casein Kinase 1 alpha (CK1α), a protein implicated in the proliferation and survival of cancer cells. By targeting CK1α for proteasomal degradation, this compound activates the p53 tumor suppressor pathway, leading to broad antiproliferative activity, particularly in AML. This guide compares the in vitro and in vivo efficacy of this compound against standard AML therapies, including conventional chemotherapy (Cytarabine) and targeted agents (Venetoclax and Gilteritinib).
Mechanism of Action: this compound vs. Standard AML Drugs
Standard AML therapies employ diverse mechanisms to eradicate leukemic cells. Cytarabine, a cornerstone of chemotherapy, inhibits DNA synthesis. Venetoclax targets the anti-apoptotic protein BCL-2, while Gilteritinib inhibits the mutated FLT3 kinase. In contrast, this compound introduces a novel mechanism by hijacking the cell's ubiquitin-proteasome system to eliminate CK1α.
Unveiling the Proteomic Landscape: A Comparative Analysis of Cells Treated with the Selective CK1α Degrader, SJ3149
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the proteomic effects of SJ3149, a potent and selective molecular glue degrader of casein kinase 1 alpha (CK1α). By hijacking the cell's natural protein disposal machinery, this compound targets CK1α for destruction, a protein implicated in various cancers, notably acute myeloid leukemia (AML). This document summarizes the quantitative proteomic data, details the experimental protocols for proteomic analysis, and visualizes the key signaling pathways affected by this novel compound.
Quantitative Proteomic Data: this compound Demonstrates High Selectivity
Recent proteomic studies have highlighted the remarkable selectivity of this compound. In a quantitative proteomic analysis of MOLM-13 human acute myeloid leukemia cells treated with this compound, casein kinase 1 alpha (CK1α) was identified as the only protein to be significantly degraded.[1] This high selectivity minimizes off-target effects, a crucial attribute for therapeutic agents.
The following table summarizes the key findings from a Tandem Mass Tag (TMT) based proteomic experiment on MOLM-13 cells.
| Protein | Gene | Function | Regulation by this compound |
| Casein Kinase 1 Alpha | CSNK1A1 | Serine/threonine kinase involved in Wnt and p53 signaling pathways. | Significantly Downregulated[1] |
| Other proteins | - | >9000 other proteins detected | No significant change[1] |
In comparison, lenalidomide, another molecule known to degrade CK1α, exhibits lower potency and selectivity.[2][3] While direct comparative proteomic data is limited, the available evidence strongly suggests that this compound offers a more targeted approach to CK1α degradation.
Mechanism of Action: A "Molecular Super-Glue"
This compound functions as a "molecular super-glue" by inducing a novel protein-protein interaction.[4] It binds to the E3 ubiquitin ligase Cereblon (CRBN) and facilitates the recruitment of CK1α, leading to its ubiquitination and subsequent degradation by the proteasome.[4]
Key Signaling Pathways Affected by this compound
The degradation of CK1α by this compound has significant downstream effects on cellular signaling, most notably the activation of the p53 tumor suppressor pathway. CK1α is a known negative regulator of p53.[5][6] Its removal leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells. The activity of this compound has been shown to correlate with that of MDM2 inhibitors like Nutlin-3a, further solidifying its role in the p53 pathway.[4][7][8]
Experimental Protocols
A comparative proteomic analysis to identify and quantify protein changes upon this compound treatment typically involves the following key experimental stages.
Experimental Workflow Overview
Detailed Methodologies
-
Cell Culture and Treatment:
-
MOLM-13 cells are cultured in appropriate media and conditions.
-
Cells are treated with a specific concentration of this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 4 hours).
-
-
Protein Extraction and Quantification:
-
Cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Proteins are reduced with a reducing agent (e.g., DTT) and then alkylated with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
The proteins are then digested into smaller peptides using a protease, typically trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
The resulting peptide samples from the different treatment groups (e.g., control and this compound-treated) are labeled with different isobaric TMT reagents. This allows for the multiplexing and simultaneous analysis of multiple samples.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The labeled peptide mixture is separated by liquid chromatography based on hydrophobicity.
-
The separated peptides are then ionized and analyzed by a high-resolution mass spectrometer. The instrument fragments the peptides and measures the mass-to-charge ratio of the fragments, allowing for peptide identification and quantification based on the TMT reporter ion intensities.
-
-
Data Analysis:
-
The raw mass spectrometry data is processed using specialized software (e.g., Proteome Discoverer, MaxQuant).
-
Peptides and proteins are identified by searching against a protein database (e.g., UniProt).
-
The relative abundance of each protein between the different treatment groups is determined by comparing the intensities of the TMT reporter ions.
-
Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon this compound treatment. Volcano plots are often used to visualize these changes.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Potent, Selective, and Orally Bioavailable Molecular Glue Degraders of CK1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular ‘super-glue’ shows promise of cancer drug discovery platform - St. Jude Children’s Research Hospital [stjude.org]
- 5. Casein kinase 1α inhibits p53 downstream of MDM2-mediated autophagy and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. [PDF] CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of SJ3149: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of SJ3149, a potent and selective CK1α molecular glue degrader. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Disposal Plan
Given that this compound is a biologically active compound, it must be treated as hazardous chemical waste. It is crucial to prevent its release into the environment. The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with the specific regulations of your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form. This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves (butyl rubber gloves are recommended when working with DMSO)
-
A lab coat
Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form or dissolved in a solvent like Dimethyl Sulfoxide (DMSO), requires careful handling and adherence to hazardous waste protocols.
Disposal of Solid this compound
-
Collection: Collect waste this compound powder in a clearly labeled, sealed container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the quantity, and the date of accumulation.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS program.
Disposal of this compound in DMSO Solution
Since this compound is soluble in DMSO, it is common to have waste solutions of this compound. DMSO can be disposed of with other organic solvents, but because it is mixed with a potent, biologically active compound, it requires special handling.
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
Labeling: Clearly label the container as "Hazardous Waste." The label must include the names of all constituents ("this compound" and "Dimethyl Sulfoxide"), their approximate concentrations, and the accumulation start date.
-
Storage: Store the waste container in a designated hazardous waste storage area, away from heat sources and incompatible chemicals.
-
EHS Consultation: Contact your EHS department for specific guidance on the disposal of DMSO mixed with toxic compounds. They will provide instructions based on your institution's protocols and local regulations.
-
Pickup: Schedule a hazardous waste pickup with your EHS office.
Quantitative Data Summary
For safe handling and disposal, it's important to be aware of the properties of this compound and its common solvent, DMSO.
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| Physical State | Solid | Liquid |
| Solubility | Soluble in DMSO | Miscible with water and many organic solvents |
| Disposal Consideration | Hazardous Chemical Waste | Organic Solvent Waste; consult EHS when mixed with toxic compounds |
| Primary Hazard | Biologically active, potentially toxic | Combustible liquid, readily penetrates skin |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of solid and liquid this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical you are working with. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.
Personal protective equipment for handling SJ3149
For Research Use Only. Not for use in humans or animals.
SJ3149 is a selective and potent molecular glue degrader of the CK1α protein, utilized in cancer research.[1][2] Due to its potent biological activity, stringent adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Handling solid compound (weighing, aliquoting) | Safety glasses with side shields or chemical splash goggles | Two pairs of chemotherapy-rated nitrile gloves | N95 respirator or higher, especially if aerosols may be generated | Lab coat, long pants, and closed-toe shoes |
| Preparing solutions | Chemical splash goggles or a face shield | Two pairs of chemotherapy-rated nitrile gloves | Work in a certified chemical fume hood | Lab coat, long pants, and closed-toe shoes |
| In vitro/In vivo administration | Safety glasses with side shields or chemical splash goggles | Two pairs of chemotherapy-rated nitrile gloves | Dependent on the specific procedure and risk of aerosol generation | Lab coat, long pants, and closed-toe shoes |
| Spill cleanup | Chemical splash goggles and a face shield | Two pairs of chemotherapy-rated nitrile gloves | N95 respirator or higher | Disposable gown, long pants, and closed-toe shoes |
| Waste disposal | Safety glasses with side shields | Two pairs of chemotherapy-rated nitrile gloves | Not generally required if waste is properly contained | Lab coat, long pants, and closed-toe shoes |
Operational and Disposal Plans
Handling and Storage:
-
Storage: Store this compound as a powder at -20°C for up to one month or at -80°C for up to six months.[1]
-
Preparation of Stock Solutions: To prepare stock solutions, this compound is soluble in DMSO up to 100 mM. All work involving the handling of the solid compound or preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
General Precautions: Avoid the generation of dust or aerosols. Ensure adequate ventilation.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in the table above.
-
For small spills of solid material, gently cover with a damp paper towel to avoid raising dust, then wipe up and place in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution and then with soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Disposal: All waste materials contaminated with this compound, including empty vials, pipette tips, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound in the general trash or down the drain.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
